Madrasin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-4,5-dimethyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-8-9(2)17-16(20-14(8)22)21-15-18-10(3)12-6-5-11(23-4)7-13(12)19-15/h5-7H,1-4H3,(H2,17,18,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJIYKXTEMDJFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)NC2=NC(=C3C=CC(=CC3=N2)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Synthesis of Madrasin (DDD00107587): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Madrasin (DDD00107587) is a novel small molecule inhibitor of pre-mRNA splicing, a fundamental process in eukaryotic gene expression. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the modulation of pre-mRNA splicing for therapeutic purposes. This document details the experimental protocols utilized in its characterization and presents key quantitative data in a structured format.
Discovery of this compound (DDD00107587)
This compound was identified from a high-throughput screening of a curated library of 71,504 drug-like small molecules.[1] The screen utilized an in vitro splicing assay to identify compounds that could inhibit the pre-mRNA splicing process. This compound, with the chemical name 2-((7-methoxy-4-methylquinazolin-2-yl)amino)-5,6-dimethylpyrimidin-4(3H)-one, emerged as a potent inhibitor.[1]
High-Throughput Screening Workflow
The discovery of this compound involved a multi-step screening process designed to identify and validate inhibitors of pre-mRNA splicing.
Synthesis of this compound
While the precise, step-by-step synthesis of this compound has not been detailed in publicly available literature, a plausible synthetic route can be proposed based on established methods for the synthesis of related quinazolinone and pyrimidinone compounds. The synthesis would likely involve the coupling of a 2-amino-7-methoxy-4-methylquinazoline intermediate with a substituted pyrimidinone precursor.
Mechanism of Action
This compound is a potent inhibitor of the pre-mRNA splicing machinery. Its mechanism of action has been characterized through in vitro splicing assays and spliceosome assembly analysis.
Inhibition of Pre-mRNA Splicing
This compound effectively inhibits the splicing of pre-mRNA in vitro, preventing the formation of both splicing intermediates and the final spliced mRNA product.[2]
Stalling of Spliceosome Assembly
The spliceosome is a large and dynamic molecular machine that assembles on the pre-mRNA in a stepwise manner, proceeding through a series of complexes (E, A, B, and C). This compound has been shown to interfere with the early stages of this process, specifically stalling spliceosome assembly at the A complex.[1]
Quantitative Data
The following table summarizes the key quantitative data associated with the activity of this compound.
| Parameter | Value | Cell Line/System | Assay | Reference |
| EC50 | 20 µM | HeLa | MDM2-pre-mRNA exon skipping luciferase reporter gene assay | [3] |
| Effective Concentration | 10-30 µM | HeLa, HEK293 | Inhibition of endogenous pre-mRNA splicing | [3] |
| Effect | Dose- and time-dependent cell cycle arrest | HeLa, HEK293 | Flow cytometry | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound.
In Vitro Pre-mRNA Splicing Assay
This assay is used to assess the ability of a compound to inhibit the splicing of a pre-mRNA substrate in a cell-free system.
-
Preparation of Nuclear Extract: Nuclear extracts are prepared from HeLa cells, as they contain all the necessary components for splicing.
-
In Vitro Transcription of Pre-mRNA Substrate: A radiolabeled pre-mRNA substrate is generated by in vitro transcription from a DNA template.
-
Splicing Reaction: The splicing reaction is assembled by combining the HeLa nuclear extract, radiolabeled pre-mRNA substrate, ATP, and other buffer components. The compound of interest (e.g., this compound) or a vehicle control (e.g., DMSO) is added to the reaction mixture.
-
Incubation: The reaction is incubated at 30°C to allow for splicing to occur.
-
RNA Purification: The RNA is extracted from the reaction mixture.
-
Analysis: The purified RNA is analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) and autoradiography to visualize the pre-mRNA, splicing intermediates, and the final spliced mRNA product. Inhibition of splicing is observed as a decrease in the amount of spliced mRNA and an accumulation of the pre-mRNA substrate.[4][5]
Spliceosome Assembly Assay
This assay is used to determine at which stage of spliceosome assembly a compound exerts its inhibitory effect.
-
Splicing Reaction Assembly: A splicing reaction is assembled as described above, but with a non-radioactive pre-mRNA substrate. The reaction includes the compound of interest or a vehicle control.
-
Incubation: The reaction is incubated at 30°C for various time points to allow for the formation of spliceosomal complexes.
-
Native Gel Electrophoresis: The reaction products are analyzed by native agarose gel electrophoresis. This technique separates the different spliceosomal complexes (E, A, B, and C) based on their size and conformation.
-
Detection: The complexes can be detected by Northern blotting using a probe specific for the pre-mRNA substrate. A stall in assembly at a particular complex (e.g., the A complex for this compound) is observed as an accumulation of that complex and a reduction in the formation of subsequent complexes.[6]
Conclusion
This compound (DDD00107587) represents a valuable tool for studying the intricacies of pre-mRNA splicing. Its discovery through high-throughput screening and its specific mechanism of action—stalling spliceosome assembly at the A complex—make it a useful probe for dissecting the early stages of spliceosome formation. Further investigation into its synthesis and biological activities may pave the way for the development of novel therapeutics targeting the splicing machinery.
References
- 1. A high throughput splicing assay identifies new classes of inhibitors of human and yeast spliceosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. Small molecule modulators of pre-mRNA splicing in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Dual-Faceted Activities of Madrasin: From Spliceosome Inhibition to Transcriptional Regulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Madrasin (DDD00107587) is a small molecule that has emerged as a tool for studying fundamental cellular processes, albeit with a contested mechanism of action. Initially identified as a specific inhibitor of the early stages of spliceosome assembly, more recent evidence suggests that its primary cellular effect is the downregulation of transcription, with splicing inhibition being an indirect consequence. This technical guide provides a comprehensive overview of the current understanding of this compound, presenting both the historical and recent findings. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the proposed mechanisms and workflows to aid researchers in their investigations of this compound. The dual nature of this compound's activity presents both a challenge and an opportunity for dissecting the intricate coupling between transcription and pre-mRNA splicing.
Introduction
Pre-mRNA splicing is a fundamental step in eukaryotic gene expression, carried out by the spliceosome, a dynamic macromolecular machine. The precise regulation of splicing is critical for generating the diversity of the proteome and maintaining cellular homeostasis. Small molecule inhibitors of the spliceosome are invaluable tools for dissecting the complexities of this process and hold therapeutic potential. This compound was first described in 2014 as a novel inhibitor that stalls spliceosome assembly at the A complex, an early stage in the splicing cycle.[1] However, subsequent studies in 2024 have challenged this view, proposing that this compound is a "poor splicing inhibitor" and that its more immediate and potent effect is the global downregulation of RNA polymerase II (Pol II) transcription.[2][3] This guide aims to provide a detailed technical resource that encompasses both of these proposed mechanisms of action.
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data for this compound's effects on both splicing and transcription.
| Parameter | Value | Cell Line/System | Assay | Reference |
| Splicing Inhibition | ||||
| EC50 (MDM2 pre-mRNA splicing) | 20 µM | HeLa | Luciferase reporter gene assay | [4] |
| Effective Concentration | 10-30 µM | HeLa, HEK293 | Inhibition of endogenous pre-mRNA splicing | [4] |
| Transcriptional Inhibition | ||||
| Working Concentration | 90 µM | HeLa | mNET-seq, ChIP-qPCR, RT-PCR | [2][5] |
| Concentration Range (splicing inhibition observed in cells) | 30-90 µM | HeLa | RT-PCR of BRD2 pre-mRNA | [5] |
Table 1: Summary of quantitative data for this compound's biological activities.
| Gene Target | Cell Line | Treatment Conditions | Fold Change (relative to DMSO) | Assay Type | Reference |
| ACTB | HeLa | 90 µM this compound, 30 min | ~0.6 | qRT-PCR | [6] |
| GAPDH | HeLa | 90 µM this compound, 30 min | ~0.7 | qRT-PCR | [6] |
| TAF9 | HeLa | 90 µM this compound, 30 min | ~0.5 | qRT-PCR | [6] |
| CCT3 | HeLa | 90 µM this compound, 30 min | ~0.6 | qRT-PCR | [6] |
| DNAJB1 | HeLa | 90 µM this compound, 60 min | ~0.4 | qRT-PCR | [6] |
| BRD2 | HeLa | 90 µM this compound, 60 min | ~0.5 | qRT-PCR | [6] |
| HSPA8 | HeLa | 90 µM this compound, 60 min | ~0.5 | qRT-PCR | [6] |
| KPNB1 | HeLa | 90 µM this compound, 60 min | ~0.4 | qRT-PCR | [6] |
Table 2: Effect of this compound on the transcription of various protein-coding genes as measured by qRT-PCR.
Signaling Pathways and Experimental Workflows
Proposed Mechanism 1: Inhibition of Early Spliceosome Assembly
The initial characterization of this compound suggested its role as a direct inhibitor of the spliceosome.[1] The proposed mechanism involves the stalling of the spliceosome assembly pathway at the A complex. This complex is an early intermediate that forms upon the recognition of the 5' splice site and branch point sequence by U1 and U2 snRNPs, respectively.
Caption: Proposed inhibition of the spliceosome assembly pathway by this compound at the A complex.
Proposed Mechanism 2: Downregulation of Transcription
More recent studies suggest that this compound's primary effect is on transcription.[2][5] It is proposed to cause a decrease in Pol II pausing and a reduction in Pol II levels across the gene body, leading to a general downregulation of transcription and a transcription termination defect.[5] The direct molecular target of this compound in this process is currently unknown.
Caption: Proposed mechanism of transcriptional inhibition by this compound.
Experimental Workflow: In Vitro Splicing Assay
This workflow is used to assess the direct impact of a compound on the splicing reaction in a cell-free system.
Caption: Workflow for in vitro splicing assay to test this compound's activity.
Experimental Protocols
In Vitro Splicing Assay
This protocol is adapted from standard methods for analyzing pre-mRNA splicing in vitro using HeLa cell nuclear extracts.
Materials:
-
HeLa cell nuclear extract (commercially available or prepared in-house)
-
Radiolabeled pre-mRNA substrate (e.g., 32P-UTP labeled)
-
This compound (or other inhibitor) dissolved in DMSO
-
Splicing reaction buffer (e.g., containing ATP, MgCl₂, KCl)
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Denaturing polyacrylamide gel (e.g., 8% acrylamide, 8M urea)
-
TBE buffer
Procedure:
-
Assemble splicing reactions on ice. For a standard 25 µL reaction, combine:
-
12.5 µL HeLa nuclear extract
-
2.5 µL 10x splicing buffer
-
1 µL radiolabeled pre-mRNA
-
1 µL this compound (or DMSO control) at the desired concentration
-
Nuclease-free water to 25 µL
-
-
Incubate the reactions at 30°C for a specified time course (e.g., 0, 30, 60, 90 minutes).
-
Stop the reactions by adding 150 µL of a solution containing Proteinase K and incubating at 37°C for 30 minutes.
-
Perform phenol:chloroform extraction to remove proteins.
-
Precipitate the RNA with ethanol and resuspend the pellet in a suitable loading buffer.
-
Separate the RNA products on a denaturing polyacrylamide gel.
-
Dry the gel and visualize the radiolabeled RNA species by autoradiography.
-
Quantify the bands corresponding to pre-mRNA, splicing intermediates, and spliced mRNA to determine the splicing efficiency.
Cellular Splicing Analysis by RT-PCR
This protocol is used to assess the effect of this compound on the splicing of endogenous pre-mRNAs in cultured cells.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound
-
TRIzol reagent (or other RNA extraction kit)
-
Reverse transcriptase and associated reagents
-
PCR primers flanking an intron of a gene of interest (e.g., BRD2, DNAJB1)
-
Taq polymerase and PCR reagents
-
Agarose gel and electrophoresis equipment
Procedure:
-
Seed HeLa cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 30, 60, 90 µM) or DMSO as a control for a specified time (e.g., 30 minutes, 1 hour).[5]
-
Harvest the cells and extract total RNA using TRIzol reagent according to the manufacturer's instructions.
-
Perform reverse transcription on a portion of the total RNA to generate cDNA.
-
Amplify the cDNA using PCR with primers that flank an intron of a target gene.
-
Separate the PCR products on an agarose gel.
-
Visualize the bands corresponding to the spliced and unspliced mRNA isoforms.
-
Quantify the band intensities to determine the ratio of unspliced to spliced mRNA.
Analysis of Transcription by qRT-PCR
This protocol quantifies changes in the levels of specific transcripts in response to this compound treatment.
Materials:
-
cDNA from control and this compound-treated cells (prepared as in section 4.2)
-
Gene-specific primers for qRT-PCR
-
SYBR Green or other fluorescent qPCR master mix
-
qPCR instrument
Procedure:
-
Prepare qPCR reactions containing cDNA, gene-specific primers, and SYBR Green master mix.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
Analyze the amplification data to determine the cycle threshold (Ct) values for each gene in each condition.
-
Normalize the Ct values of the target genes to a stable housekeeping gene (e.g., 7SK snRNA).[6]
-
Calculate the relative fold change in gene expression in this compound-treated samples compared to DMSO-treated controls using the ΔΔCt method.
Native Gel Electrophoresis of Spliceosome Complexes
This technique is used to resolve spliceosome assembly intermediates and was employed in the initial characterization of this compound to demonstrate the stalling of the A complex.
Materials:
-
In vitro splicing reactions (as described in 4.1)
-
Native gel loading buffer (containing heparin to dissociate non-specific RNA-protein interactions)
-
Low-melting-point agarose gel (e.g., 1.5%) in TBE buffer
-
Horizontal gel electrophoresis apparatus
-
Gel fixing solution (e.g., 10% acetic acid, 10% methanol)
Procedure:
-
Assemble and incubate in vitro splicing reactions with radiolabeled pre-mRNA in the presence or absence of this compound.
-
At various time points, stop the reactions by adding native gel loading buffer and placing them on ice.
-
Load the samples onto a native low-melting-point agarose gel.
-
Perform electrophoresis at a low voltage (e.g., 70V) at 4°C to resolve the spliceosome complexes (H, E, A, B, and C complexes).
-
After electrophoresis, fix the gel.
-
Dry the gel and visualize the radiolabeled complexes by autoradiography.
-
Identify the positions of the different spliceosome complexes based on their migration and the time course of their appearance. The accumulation of a specific complex in the presence of the inhibitor indicates a block at that stage of assembly.
Discussion and Future Directions
The conflicting reports on the primary mechanism of action of this compound highlight the complexity of interpreting the effects of small molecule inhibitors in a cellular context. The initial characterization pointed to a direct and specific inhibition of spliceosome assembly, a finding that would make this compound a valuable tool for studying the early steps of this process. However, the more recent evidence for its role as a transcriptional inhibitor suggests that the observed effects on splicing may be downstream of its impact on transcription.
A key unanswered question is the direct molecular target of this compound. Identification of its binding partner(s) through techniques such as chemical proteomics or affinity chromatography is crucial to definitively elucidate its mechanism of action. Should this compound's primary target be a component of the transcriptional machinery, it could serve as a probe to investigate the intricate coupling between transcription and splicing. For instance, understanding how a transcription defect induced by this compound leads to specific splicing changes could provide insights into the co-transcriptional nature of splicing.
For researchers using this compound, it is critical to consider both of its potential activities. When studying splicing, it is advisable to perform control experiments to assess the compound's effect on the transcription of the reporter or endogenous gene being analyzed. Conversely, when using this compound to study transcription, potential secondary effects on splicing should be considered.
References
- 1. escholarship.org [escholarship.org]
- 2. vet.k-state.edu [vet.k-state.edu]
- 3. Isoginkgetin and this compound are poor splicing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Isoginkgetin and this compound are poor splicing inhibitors | PLOS One [journals.plos.org]
An In-depth Technical Guide to Madrasin: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Madrasin (DDD00107587) is a small molecule initially identified as a potent, cell-permeant inhibitor of pre-mRNA splicing. It was reported to interfere with the early stages of spliceosome assembly, specifically stalling the formation of the A complex. Subsequent research has provided a nuanced perspective, suggesting that this compound's primary effect may be the downregulation of RNA polymerase II transcription, with the observed splicing defects being an indirect consequence. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the current understanding of the dual-faceted biological activities of this compound. Detailed experimental protocols for assays used to characterize its function are provided, along with visualizations of the key cellular pathways it perturbs.
Chemical Structure and Physicochemical Properties
This compound, systematically named 2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethyl-1H-pyrimidin-4-one, is a quinazoline derivative. Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Citation |
| IUPAC Name | 2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-4,5-dimethyl-1H-pyrimidin-6-one | |
| Molecular Formula | C₁₆H₁₇N₅O₂ | |
| CAS Number | 374913-63-0 | |
| Canonical SMILES | CC1=C(N=C(NC1=O)NC2=NC(=C3C=CC(=CC3=N2)OC)C)C | |
| InChIKey | QQJIYKXTEMDJFM-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value | Citation |
| Molecular Weight | 311.34 g/mol | |
| Appearance | White to dark brown powder | [1] |
| Solubility | DMSO: ~1 mg/mL (3.21 mM) DMF: ~1 mg/mL | [2][3] |
| Storage Temperature | 2-8°C | [1] |
| Purity (by HPLC) | ≥98% | [1] |
| XLogP3 | 1.7 |
Biological Activity and Mechanism of Action
The biological activity of this compound is complex, with two primary mechanisms of action proposed in the literature. Initially characterized as a specific inhibitor of pre-mRNA splicing, recent evidence suggests it may primarily function as a transcriptional downregulator.
Inhibition of Pre-mRNA Splicing
This compound was first identified through a high-throughput in vitro splicing assay from a library of over 71,000 drug-like small molecules.[4] It was shown to inhibit the formation of both splicing intermediates and products in vitro.[5] The proposed mechanism is the interference with one or more early steps in spliceosome assembly, leading to a stall at the A complex stage.[1][6] At lower concentrations, this compound modulates the splicing of multiple pre-mRNAs in cell lines such as HeLa and HEK293.[4]
// Define nodes pre_mRNA [label="pre-mRNA", fillcolor="#F1F3F4", fontcolor="#202124"]; U1_snRNP [label="U1 snRNP", fillcolor="#FBBC05", fontcolor="#202124"]; U2_snRNP [label="U2 snRNP", fillcolor="#FBBC05", fontcolor="#202124"]; U4_U6_U5_tri_snRNP [label="U4/U6.U5 tri-snRNP", fillcolor="#FBBC05", fontcolor="#202124"]; E_Complex [label="E Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A_Complex [label="A Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B_Complex [label="B Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C_Complex [label="C Complex (Catalytic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Define pathway pre_mRNA -> E_Complex [label="+ U1 snRNP"]; E_Complex -> A_Complex [label="+ U2 snRNP\n(ATP-dependent)"]; A_Complex -> B_Complex [label="+ U4/U6.U5 tri-snRNP"]; B_Complex -> C_Complex [label="Activation"];
// Show inhibition this compound -> A_Complex [label="Stalls Formation", color="#EA4335", style=dashed, arrowhead=tee]; } dot Caption: Proposed mechanism of this compound as a pre-mRNA splicing inhibitor.
Downregulation of Transcription
More recent studies have challenged the role of this compound as a primary splicing inhibitor. Research published in 2024 indicates that this compound's effects on splicing may be indirect.[2][3] This work suggests that this compound treatment leads to a general downregulation of RNA polymerase II transcription.[2] The observed splicing defects are proposed to be a secondary consequence of this transcriptional inhibition. This mechanism involves a decrease in transcription elongation and a transcription termination defect.[2]
// Define nodes DNA_template [label="DNA Template", fillcolor="#F1F3F4", fontcolor="#202124"]; Pol_II [label="RNA Polymerase II", fillcolor="#FBBC05", fontcolor="#202124"]; pre_mRNA [label="Nascent pre-mRNA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Elongation [label="Elongation", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; Termination [label="Termination", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Define pathway DNA_template -> Pol_II [style=invis]; Pol_II -> Elongation [label="Transcription Initiation"]; Elongation -> pre_mRNA [label="NTPs"]; pre_mRNA -> Termination;
// Show inhibition this compound -> Elongation [label="Downregulates", color="#EA4335", style=dashed, arrowhead=tee]; this compound -> Termination [label="Causes Defects", color="#EA4335", style=dashed, arrowhead=tee]; } dot Caption: Proposed mechanism of this compound as a transcription downregulator.
Effects on Cell Cycle
Consistent with its impact on fundamental cellular processes like splicing and transcription, this compound induces cell cycle arrest.[4] At lower, non-cytotoxic concentrations, treatment of HeLa and HEK293 cells with this compound leads to an accumulation of cells in the S and G2/M phases of the cell cycle.[5]
Experimental Protocols
The following protocols are representative of the methodologies used to characterize the biological activity of this compound.
In Vitro Splicing Assay
This assay is used to determine the direct effect of a compound on the splicing of a pre-mRNA substrate in a cell-free system.
Workflow:
// Define nodes radiolabeled_pre_mRNA [label="Radiolabeled\npre-mRNA", fillcolor="#F1F3F4", fontcolor="#202124"]; HeLa_extract [label="HeLa Nuclear\nExtract", fillcolor="#F1F3F4", fontcolor="#202124"]; Madrasin_treatment [label="Incubate with\nthis compound or DMSO", fillcolor="#FBBC05", fontcolor="#202124"]; splicing_reaction [label="Splicing Reaction\n(30°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RNA_purification [label="RNA Purification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gel_electrophoresis [label="Denaturing PAGE", fillcolor="#34A853", fontcolor="#FFFFFF"]; autoradiography [label="Autoradiography", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define workflow radiolabeled_pre_mRNA -> splicing_reaction; HeLa_extract -> splicing_reaction; Madrasin_treatment -> splicing_reaction; splicing_reaction -> RNA_purification; RNA_purification -> gel_electrophoresis; gel_electrophoresis -> autoradiography; } dot Caption: Workflow for the in vitro splicing assay.
Methodology:
-
Preparation of Radiolabeled Pre-mRNA: Synthesize a pre-mRNA substrate containing at least one intron and flanking exons via in vitro transcription in the presence of a radiolabeled nucleotide (e.g., [α-³²P]UTP). Purify the transcript.
-
Splicing Reaction:
-
Prepare a splicing reaction mix on ice containing HeLa cell nuclear extract (a source of spliceosomal components), ATP, MgCl₂, and a buffer (e.g., HEPES).[7]
-
Add the radiolabeled pre-mRNA substrate to the reaction mix.
-
Add this compound (dissolved in DMSO) to the desired final concentration. A DMSO-only control should be run in parallel.
-
Incubate the reaction at 30°C for a time course (e.g., 0, 30, 60, 90 minutes).[7]
-
-
RNA Purification:
-
Analysis:
-
Resuspend the RNA pellet in a formamide-containing loading buffer.
-
Separate the RNA products (pre-mRNA, mRNA, lariat intron, and splicing intermediates) on a denaturing polyacrylamide gel.
-
Visualize the radiolabeled RNA species by autoradiography. Inhibition of splicing will result in a decrease in the mRNA and lariat products and an accumulation of the pre-mRNA substrate.
-
RT-qPCR to Assess Splicing Efficiency in Cells
This method quantifies the relative abundance of spliced and unspliced transcripts within cells treated with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HeLa or HEK293) to a suitable confluency.
-
Treat the cells with varying concentrations of this compound or a DMSO control for a specified period (e.g., 24 hours).
-
-
RNA Isolation:
-
Harvest the cells and isolate total RNA using a standard method (e.g., TRIzol reagent or a column-based kit).
-
-
cDNA Synthesis:
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random hexamers or oligo(dT) primers.
-
-
Quantitative PCR (qPCR):
-
Design two sets of PCR primers:
-
One pair that specifically amplifies the spliced mRNA (spanning an exon-exon junction).
-
A second pair that amplifies the unspliced pre-mRNA (one primer in an exon and the other in the adjacent intron).
-
-
Perform qPCR using a SYBR Green or probe-based detection method.
-
Analyze the amplification data to determine the relative levels of spliced and unspliced transcripts, normalized to a reference gene (e.g., GAPDH or ACTB). An increase in the unspliced-to-spliced ratio indicates splicing inhibition.[8]
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle following treatment with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa) in multi-well plates.
-
Treat the cells with this compound or a DMSO control for various time points (e.g., 4, 8, 24 hours).[1]
-
-
Cell Fixation:
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide (PI), a DNA intercalating dye, and RNase A (to prevent staining of double-stranded RNA).
-
Incubate at room temperature for at least 30 minutes in the dark.[1]
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
The fluorescence intensity of the PI is directly proportional to the DNA content. Cells in G0/G1 phase will have 2N DNA content, cells in G2/M will have 4N, and cells in S phase will have an intermediate DNA content.
-
Use appropriate software to quantify the percentage of cells in each phase of the cell cycle.
-
Conclusion
This compound is a valuable chemical probe for studying fundamental cellular processes. While initially identified as a pre-mRNA splicing inhibitor that stalls spliceosome assembly at the A complex, recent evidence points towards a primary role in the downregulation of transcription. Both proposed mechanisms are linked to its observed effect on cell cycle progression. The detailed chemical information and experimental protocols provided in this guide serve as a comprehensive resource for researchers investigating the multifaceted biological activities of this compound and its potential applications in drug development. Further investigation is warranted to fully elucidate the precise molecular targets and the intricate relationship between its effects on transcription and splicing.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 7. researchgate.net [researchgate.net]
- 8. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
Madrasin's Impact on pre-mRNA Processing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Madrasin (DDD00107587) is a small molecule initially identified as a potent inhibitor of pre-mRNA splicing.[1][2] It was reported to interfere with the early stages of spliceosome assembly, preventing the formation of splicing intermediates and products.[1] However, recent studies have challenged this primary mechanism of action, suggesting that this compound's effects on splicing are indirect and secondary to a more profound impact on transcription.[3][4][5][6][7] This guide provides a comprehensive overview of the current understanding of this compound's effects on pre-mRNA processing, presenting the conflicting evidence and offering detailed experimental insights for researchers in the field.
Mechanism of Action: An Evolving Perspective
Initially, this compound was characterized as a specific inhibitor of the pre-mRNA splicing machinery. It was shown to stall spliceosome assembly at the A complex, an early step in the splicing pathway.[2] This proposed mechanism suggested that this compound directly targets components of the spliceosome, thereby inhibiting the removal of introns from pre-mRNA.
However, a growing body of evidence now indicates that this compound's primary effect may be on transcription. Studies have shown that this compound treatment leads to a general downregulation of transcription by RNA polymerase II.[3][4][5] The observed splicing defects are now thought to be a downstream consequence of this transcriptional inhibition.[3][4][5] The current hypothesis is that by altering the kinetics of transcription, this compound indirectly affects the co-transcriptional process of splicing.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound's activity in various cellular assays.
Table 1: Cellular Activity of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| HeLa | Inhibition of CLK mediated SF3B1 activation | EC50 | 20 μM | [1] |
| HeLa, HEK293 | Inhibition of pre-mRNA splicing (RIOK3, BRD2, Hsp40, MCL1, CCNA2, AURKA, p27) | Concentration Range | 10-30 μM | [1] |
Table 2: Effect of this compound on Cell Cycle Progression in HeLa and HEK293 Cells
| Treatment Duration | Concentration | Effect | Reference |
| 8 hours | 10 μM | Increased proportion of cells in G2, M, and S phases; decreased G1 phase cells. | [1] |
| 24 hours | 10 μM | >40% of cells in G2 and M phase; >50% in S phase. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
In Vitro Splicing Assay
This protocol is designed to assess the direct impact of this compound on the splicing of a pre-mRNA substrate in a cell-free system.
Materials:
-
HeLa cell nuclear extract
-
32P-labeled pre-mRNA substrate
-
This compound (or DMSO as a vehicle control)
-
Splicing reaction buffer (containing ATP, MgCl2, and other necessary components)
-
Proteinase K
-
Urea-polyacrylamide gel electrophoresis (PAGE) system
-
Phosphorimager
Procedure:
-
Prepare splicing reactions by combining HeLa nuclear extract, splicing reaction buffer, and the 32P-labeled pre-mRNA substrate.
-
Add this compound to the desired final concentration (e.g., 10, 30, 90 μM). For the control, add an equivalent volume of DMSO.
-
Incubate the reactions at 30°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Stop the reactions by adding Proteinase K and incubating at 37°C for 15 minutes to digest proteins.
-
Extract the RNA using a suitable method (e.g., phenol-chloroform extraction followed by ethanol precipitation).
-
Resuspend the RNA pellet in a formamide-containing loading buffer.
-
Separate the RNA species by electrophoresis on a denaturing urea-polyacrylamide gel.
-
Visualize the radiolabeled pre-mRNA, splicing intermediates (lariat-intron and exon 1), and spliced mRNA product using a phosphorimager.
-
Quantify the band intensities to determine the percentage of splicing inhibition.
Cellular Splicing Analysis by RT-PCR
This protocol assesses the effect of this compound on the splicing of endogenous pre-mRNAs in cultured cells.
Materials:
-
HeLa or HEK293 cells
-
Cell culture medium and supplements
-
This compound (and DMSO)
-
RNA extraction kit
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
PCR primers specific for the unspliced and spliced forms of a target gene (e.g., RIOK3, BRD2)
-
DNA polymerase and PCR reagents
-
Agarose gel electrophoresis system
-
Gel documentation system
Procedure:
-
Seed HeLa or HEK293 cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 10, 30, 90 μM) or DMSO for a specific duration (e.g., 4, 8, 24 hours).
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the total RNA using reverse transcriptase.
-
Perform PCR using primers that flank an intron of a target gene. This will allow for the amplification of both the unspliced pre-mRNA and the spliced mRNA.
-
Separate the PCR products on an agarose gel. The unspliced product will be larger than the spliced product.
-
Visualize the bands using a gel documentation system and quantify the relative amounts of the spliced and unspliced products.
Transcription Analysis via 5-Ethynyluridine (5-EU) Incorporation
This protocol measures the effect of this compound on nascent transcription.
Materials:
-
HeLa cells
-
Cell culture medium
-
This compound (and DMSO)
-
5-Ethynyluridine (5-EU)
-
Click-iT® RNA Alexa Fluor® Imaging Kit (or similar)
-
Fluorescence microscope
Procedure:
-
Culture HeLa cells on coverslips.
-
Treat cells with this compound (e.g., 90 μM) or DMSO for a short duration (e.g., 30 or 60 minutes).
-
During the final 30 minutes of treatment, add 5-EU to the culture medium to label newly synthesized RNA.
-
Fix the cells with formaldehyde.
-
Permeabilize the cells with a detergent-based buffer.
-
Perform the click reaction to conjugate a fluorescent azide to the incorporated 5-EU.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope and quantify the fluorescence intensity to determine the level of nascent transcription.
Conclusion
The role of this compound in modulating pre-mRNA processing is more complex than initially understood. While it does induce splicing defects, compelling evidence suggests that this is a secondary consequence of a primary inhibition of transcription.[3][4][5][6] For researchers and drug development professionals, this distinction is critical. When using this compound as a chemical probe, it is essential to consider its effects on both transcription and splicing. Future investigations should aim to definitively identify the direct molecular target of this compound to fully elucidate its mechanism of action. The experimental protocols provided in this guide offer a robust framework for further exploring the intricate relationship between transcription and pre-mRNA splicing and for characterizing the activities of novel small molecule modulators of gene expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of small molecule inhibitors of pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoginkgetin and this compound are poor splicing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoginkgetin and this compound are poor splicing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Isoginkgetin and this compound are poor splicing inhibitors | PLOS One [journals.plos.org]
- 7. biorxiv.org [biorxiv.org]
The Impact of Madrasin on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Madrasin (DDD00107587) is a small molecule initially identified as a pre-mRNA splicing inhibitor.[1][2] However, recent comprehensive analyses have revealed that its primary and most immediate effect is the broad downregulation of transcription by RNA Polymerase II (Pol II).[3][4] Short-term treatment with this compound leads to a general decrease in the transcription of protein-coding genes, including both intron-containing and intronless genes, and a significant delay in transcription termination.[3][5] While longer treatments do result in splicing defects, these are now understood to be secondary, indirect consequences of the primary disruption of transcription.[3][6] This guide provides an in-depth analysis of this compound's mechanism of action, summarizes the quantitative effects on gene expression, details the experimental protocols used in its characterization, and visualizes the key molecular pathways and experimental workflows.
Primary Mechanism of Action: Transcriptional Dysregulation
Contrary to its initial classification, this compound's principal effect is not on the spliceosome but on the process of transcription itself. The cellular target of this compound remains unknown, but its downstream effects converge on the Pol II transcription machinery.[3][5] Within 30 minutes of treatment, this compound induces a significant decrease in Pol II pausing and reduces Pol II levels across the gene body of protein-coding genes.[3][5] Concurrently, it causes an increase in Pol II signals downstream of poly(A) sites, which is a clear indicator of a transcription termination defect.[3][5] This suggests that this compound interferes with the proper progression and termination of transcription.
The dysregulation extends to the association of key elongation factors with the transcription complex. On specific genes, this compound treatment has been shown to reduce the presence of the elongation factors SPT5 and CDC73.[3][7] These effects collectively lead to a general downregulation of nascent transcript production.[3][8]
Quantitative Data on Gene Expression Changes
Treatment of HeLa cells with this compound leads to quantifiable changes in transcript levels and the occupancy of transcription factors on key genes. The data consistently shows a reduction in transcription across various protein-coding genes after short-term exposure.
Table 1: Effect of this compound on Protein-Coding Gene Transcription (qRT-PCR)
Data represents mRNA levels in HeLa cells treated with 90 μM this compound, normalized to 7SK snRNA and shown relative to a DMSO control. Data extracted from Tellier et al. (2024).[7][8]
| Gene | Fold Change (30 min treatment) | Fold Change (60 min treatment) |
| ACTB | ~0.8 | ~0.7 |
| BRD2 | ~0.8 | ~0.6 |
| DNAJB1 | ~0.75 | ~0.65 |
| GAPDH | ~0.9 | ~0.8 |
| KPNB1 | ~0.85 | ~0.7 |
| POLR2A | ~0.7 | ~0.55 |
| RIOK3 | ~0.75 | ~0.6 |
| RPLP0 | ~0.9 | ~0.85 |
Table 2: Effect of this compound on Transcription Factor Occupancy (ChIP-qPCR)
Data summarizes changes in protein occupancy on specific genes in HeLa cells after a 30-minute treatment with 90 μM this compound relative to a DMSO control.[3][5][7]
| Protein Target | Gene Locus | Observed Effect |
| Total Pol II | KPNB1 (TSS, Gene Body, TES) | Significant Decrease |
| Total Pol II | JUN (Intronless Gene) | Significant Decrease |
| Total Pol II | H1-2 (Histone Gene) | No significant change on gene body, increase downstream |
| SPT5 | KPNB1 | Significant Decrease |
| SPT5 | JUN | Significant Decrease |
| SPT5 | H1-2 | Significant Decrease |
| CDC73 | KPNB1 | Significant Decrease |
| CDC73 | JUN | Significant Decrease |
| CDC73 | H1-2 | Significant Decrease |
| CPSF73 | KPNB1 | No Significant Change |
| CPSF73 | JUN | No Significant Change |
| CPSF73 | H1-2 | No Significant Change |
Experimental Protocols
The following are summarized methodologies for key experiments used to characterize this compound's effects on gene expression.
Cell Culture and Treatment
-
Cell Line: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: For transcription analysis, cells are typically seeded to reach 70-80% confluency. This compound is dissolved in DMSO to create a stock solution. Cells are treated with a final concentration of 90 μM this compound or an equivalent volume of DMSO (as a vehicle control) for specified time points, such as 30 or 60 minutes.[3][7]
Nascent Transcription Analysis (5'-Ethynyluridine Incorporation)
This assay measures newly synthesized RNA.
-
Treatment: Treat HeLa cells with 90 μM this compound, DMSO (negative control), or a known transcription inhibitor like DRB (positive control) for 1 hour.[3]
-
Labeling: Add 5'-Ethynyluridine (5'EU), a uridine analog, to the culture medium and incubate to allow its incorporation into nascent RNA.
-
Fixation & Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.
-
Click-iT Reaction: Perform a click chemistry reaction to conjugate a fluorescent azide (e.g., Alexa Fluor 488 azide) to the ethynyl group of the incorporated 5'EU.
-
Imaging: Counterstain nuclei with DAPI and acquire images using fluorescence microscopy.
-
Quantification: Use image analysis software to measure the mean fluorescence intensity of the 5'EU signal per nucleus. A decrease in intensity indicates inhibition of transcription.[3]
Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)
This protocol is used to determine the occupancy of specific proteins (e.g., Pol II, elongation factors) at specific genomic locations.
Quantitative Real-Time PCR (qRT-PCR)
This method quantifies the levels of specific mRNA transcripts.
-
Treatment: Treat HeLa cells with this compound or DMSO as described in 3.1.
-
RNA Extraction: Harvest cells and extract total RNA using a suitable method (e.g., TRIzol reagent or a column-based kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random hexamer primers.[7]
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, the synthesized cDNA, and primers specific to the genes of interest (e.g., KPNB1, GAPDH) and a reference gene (e.g., 7SK snRNA).
-
Analysis: Analyze the amplification data. Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the reference gene and comparing the this compound-treated sample to the DMSO control.[8]
Downstream Cellular Effects
The global downregulation of transcription induced by this compound has significant consequences for cellular function. One of the most prominent effects observed after longer treatment times (4-24 hours) is a dose- and time-dependent inhibition of cell cycle progression.[1] In the presence of 10 μM this compound, an accumulation of cells in the G2, M, and S phases is observed after 8 hours, with a corresponding decrease in the G1 phase population.[1] This cell cycle arrest is a logical outcome of disrupting the expression of numerous genes essential for cell division and growth.
Conclusion and Future Directions
The classification of this compound has evolved from a specific splicing inhibitor to a potent modulator of transcription. Its ability to cause a general downregulation of Pol II activity and disrupt transcription termination makes it a valuable tool for studying the fundamental processes of gene expression. For drug development professionals, this reclassification is critical, as its cellular effects are far broader than initially presumed. The primary challenge and next step in this compound research is the identification of its direct molecular target(s). Uncovering this will fully elucidate its mechanism and refine its use as a chemical probe for dissecting the intricate coupling between transcription, RNA processing, and cellular regulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Isoginkgetin and this compound are poor splicing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoginkgetin and this compound are poor splicing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoginkgetin and this compound are poor splicing inhibitors | PLOS One [journals.plos.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Isoginkgetin and this compound are poor splicing inhibitors | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Madrasin Treatment for HeLa Cells
Introduction
HeLa cells, a human cervical adenocarcinoma cell line, are a cornerstone of biomedical research, particularly in cancer biology. The evaluation of novel therapeutic compounds for their efficacy against this cell line is a continuous effort in the development of new cancer treatments. This document provides detailed application notes and protocols for the treatment of HeLa cells with a hypothetical novel compound, "Madrasin." As no public data is available for this compound, the following protocols and data are based on established methodologies for testing cytotoxic and apoptotic effects of small molecules on HeLa cells and should be adapted based on experimentally determined parameters for this compound.
Quantitative Data Summary
Prior to initiating detailed mechanistic studies, the cytotoxic potential of this compound on HeLa cells must be determined. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. The IC50 value is a critical parameter for designing subsequent experiments.
Table 1: Hypothetical Cytotoxicity of this compound on HeLa Cells
| Treatment Duration | IC50 (µM) | Key Observations |
| 24 hours | 50 | Initial signs of reduced cell viability. |
| 48 hours | 25 | Significant decrease in cell proliferation. |
| 72 hours | 15 | Pronounced cytotoxic effects and cell death. |
Note: The values presented in Table 1 are for illustrative purposes only and must be determined experimentally for this compound.
Experimental Protocols
Cell Culture and Maintenance
HeLa cells are adherent cells and require specific conditions for optimal growth and viability.
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS), detach with Trypsin-EDTA, and re-seed at a 1:4 or 1:5 dilution.
Preparation of this compound Stock Solution
Proper preparation of the drug stock solution is crucial for accurate and reproducible results.
-
Solvent: Determine the appropriate solvent for this compound (e.g., Dimethyl Sulfoxide (DMSO) or ethanol). The final concentration of the solvent in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in the chosen solvent.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seeding and Treatment: Seed HeLa cells in a 6-well plate at a density of 2 x 10⁵ cells per well. After 24 hours, treat with this compound at its IC50 concentration for the desired time point (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Seeding and Treatment: Seed and treat HeLa cells as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps for evaluating the effects of this compound on HeLa cells.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Caption: A proposed intrinsic apoptosis signaling pathway that could be activated by this compound in HeLa cells.
Application Notes and Protocols for Madrasin Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Madrasin (also known as DDD00107587) is a cell-permeable small molecule inhibitor of the pre-mRNA splicing process.[1][2] It specifically interferes with the early stages of spliceosome assembly, preventing the formation of splicing intermediates and products.[2][3] By stalling the spliceosome at the A complex, this compound provides a valuable tool for studying the dynamics of gene expression and splicing-dependent cellular processes.[1][2] At lower concentrations, it can induce cell cycle arrest, while higher concentrations are cytotoxic.[1][4] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for both in vitro and in vivo research applications.
Physicochemical and Solubility Data
A summary of the key physicochemical properties and solubility information for this compound is provided in the table below. This data is essential for accurately preparing stock solutions of desired concentrations.
| Property | Value | Source(s) |
| CAS Number | 374913-63-0 | [3][5][6] |
| Molecular Formula | C₁₆H₁₇N₅O₂ | [5][7] |
| Molecular Weight | 311.34 g/mol | [3][5][7] |
| Appearance | White to light yellow/dark brown crystalline solid/powder | [3][5][8] |
| Purity | ≥95% - ≥98% (HPLC) | [5][8] |
| Solubility | DMSO: ~1 mg/mL (warmed) or 10 mM | [2][4][5] |
| DMF: ~1 mg/mL | [1][8][9] | |
| Ethanol: 3 mg/mL | [2] | |
| Aqueous Buffers: Sparingly soluble | [1][8] | |
| DMF:PBS (pH 7.2) (1:40): ~0.025 mg/mL | [1][8][9] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use
This protocol describes the preparation of a concentrated this compound stock solution, typically in DMSO or DMF, for use in cell-based assays and other in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[2][8]
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Pipettes and sterile, nuclease-free pipette tips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable container. Perform this in a chemical fume hood and wear appropriate personal protective equipment (PPE).
-
Solvent Addition: Add the calculated volume of DMSO or DMF to the this compound powder to achieve the desired stock concentration (e.g., 10 mM). For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 311.34), add approximately 321 µL of solvent.
-
Dissolution: Tightly cap the tube and vortex thoroughly to dissolve the compound. If precipitation occurs, gentle warming (e.g., 37°C) and/or sonication can be used to aid dissolution.[1][3] Ensure the solution is clear before use.[5]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free tubes.[1][3]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 2 years).[2][3]
Protocol 2: Preparation of Working Solution for In Vivo Use
This protocol details the formulation of a this compound solution suitable for administration in animal models. This often requires a multi-component solvent system to maintain solubility and biocompatibility.
Materials:
-
This compound powder
-
Ethanol (EtOH)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Initial Stock Preparation: First, prepare a concentrated stock of this compound in Ethanol (e.g., 5.0 mg/mL).[3]
-
Formulation (Example for a 0.5 mg/mL final concentration): The following steps are for preparing 1 mL of working solution.[3] a. To 400 µL of PEG300, add 100 µL of the 5.0 mg/mL this compound stock in Ethanol. Mix thoroughly until the solution is clear. b. Add 50 µL of Tween-80 to the mixture and mix again until clear. c. Add 450 µL of Saline to bring the final volume to 1 mL. Mix thoroughly.
-
Usage: It is highly recommended to prepare this working solution fresh on the day of use.[3] If not used immediately, store on ice for a short period. Do not store this aqueous formulation for extended periods.
Storage and Stability
Proper storage is crucial to maintain the activity of this compound. The stability of the compound in different forms is summarized below.
| Form | Storage Temperature | Stability Period | Source(s) |
| Solid Powder | -20°C | ≥ 4 years | [8] |
| 2-8°C | Recommended for short-term | [5][10] | |
| Stock Solution in DMSO/DMF | -20°C | ~1 month | [2][3][4] |
| -80°C | 6 months to 2 years | [2][3][4] | |
| Aqueous Working Solution | 4°C or on ice | Use immediately; not recommended for storage beyond one day | [3][8] |
General Handling Recommendations:
-
This compound is supplied as a crystalline solid. Handle the powder in a well-ventilated area or chemical fume hood.[8][10]
-
Always use fresh, high-purity solvents for dissolution. Moisture-absorbing solvents like DMSO should be fresh to ensure maximum solubility.[2]
Mechanism of Action & Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing a stock solution.
Caption: this compound inhibits pre-mRNA splicing by stalling spliceosome assembly at the A complex.
Caption: Workflow for preparing this compound stock and working solutions for in vitro use.
References
- 1. Identification of small molecule inhibitors of pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Spliceosome Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spliceosome Assembly Pathways for Different Types of Alternative Splicing Converge during Commitment to Splice Site Pairing in the A Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoginkgetin and this compound are poor splicing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Schematic representation of the spliceosome pathway in yeast [mpmp.huji.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. Isoginkgetin and this compound are poor splicing inhibitors | PLOS One [journals.plos.org]
Applications of Madrasin in Molecular Biology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Madrasin (DDD00107587) is a small molecule that has been investigated for its role as a modulator of fundamental cellular processes. Initially identified as a pre-mRNA splicing inhibitor, subsequent research has suggested a more complex mechanism of action, including the downregulation of RNA polymerase II (Pol II) transcription. This dual activity makes this compound a valuable tool for dissecting the intricate relationship between transcription and splicing. These application notes provide an overview of this compound's applications in molecular biology and detailed protocols for its use in cell-based assays.
Mechanism of Action
The precise mechanism of action of this compound remains a subject of ongoing research, with two primary proposed activities:
-
Inhibition of Pre-mRNA Splicing: Early studies identified this compound as an inhibitor of the spliceosome, the cellular machinery responsible for intron removal from pre-mRNA. It was shown to interfere with the early stages of spliceosome assembly, stalling the process at the A complex.[1][2][3] This inhibition prevents the formation of both splicing intermediates and mature mRNA products.[4][5]
-
Downregulation of RNA Polymerase II Transcription: More recent evidence suggests that this compound's primary effect may be the global downregulation of transcription by RNA polymerase II.[1][6][7][8] This activity appears to occur upstream of any direct effects on splicing, indicating that the observed splicing defects may be an indirect consequence of transcriptional inhibition.[1][6][7][8]
This contested mechanism makes this compound a unique tool to probe the coupling between transcription and splicing.
Caption: Proposed mechanisms of this compound action.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity of this compound in various assays.
| Parameter | Cell Line | Value | Assay | Reference |
| EC50 | HeLa | 20 µM | MDM2-pre-mRNA exon skipping luciferase reporter gene assay | [4] |
Table 1: Potency of this compound
| Application | Cell Line | Concentration Range | Treatment Duration | Reference |
| Inhibition of pre-mRNA splicing | HeLa, HEK293 | 10 - 30 µM | 4 - 24 hours | [4][5] |
| Downregulation of transcription | HeLa | 90 µM | 30 - 60 minutes | [1] |
| Cell cycle arrest | HeLa, HEK293 | 10 - 30 µM | 4 - 24 hours | [4][5] |
Table 2: Recommended Working Concentrations and Treatment Times
Application Notes & Protocols
Analysis of Pre-mRNA Splicing by RT-qPCR
This protocol allows for the quantitative analysis of splicing changes in specific genes upon this compound treatment.
Caption: Workflow for analyzing splicing changes by RT-qPCR.
Protocol:
-
Cell Culture and Treatment:
-
Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates to reach ~70% confluency on the day of treatment.
-
Treat cells with 90 µM this compound (or desired concentration) or DMSO (vehicle control) for 1 hour.[1]
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA using a commercially available kit (e.g., RNeasy Micro Kit, Qiagen) following the manufacturer's instructions, including a DNase treatment step.[1]
-
Perform reverse transcription with 500 ng of total RNA using random hexamers and a reverse transcriptase kit (e.g., SuperScript III, Invitrogen).[1]
-
-
RT-qPCR:
-
Prepare qPCR reactions using a SYBR Green master mix.
-
Use primers designed to specifically amplify either the spliced or unspliced transcripts of target genes (e.g., DNAJB1, BRD2).[1] Primer design is critical: for unspliced transcripts, one primer is typically in an intron and the other in an adjacent exon. For spliced transcripts, primers span an exon-exon junction.
-
Perform qPCR using a standard cycling program.
-
Normalize the data to a reference gene that is not affected by this compound treatment (e.g., 7SK snRNA).[1]
-
-
Data Analysis:
-
Calculate the percentage of unspliced RNA relative to the total (spliced + unspliced) for each target gene.[1] Compare the results from this compound-treated and control cells.
-
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in response to this compound treatment.
Caption: Workflow for cell cycle analysis by flow cytometry.
Protocol:
-
Cell Culture and Treatment:
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Fix the cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A in PBS.
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer, exciting the PI at 488 nm and collecting the emission at ~617 nm.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Chromatin Immunoprecipitation (ChIP)-qPCR for RNA Polymerase II Occupancy
This protocol is used to investigate the effect of this compound on the association of RNA Polymerase II with specific gene regions.
Caption: Workflow for ChIP-qPCR analysis of Pol II occupancy.
Protocol:
-
Cell Culture and Treatment:
-
Culture HeLa cells as previously described.
-
Treat cells with 90 µM this compound or DMSO for 30 minutes.[1]
-
-
Chromatin Preparation:
-
Crosslink protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest the cells, lyse them, and sonicate the chromatin to obtain fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody against RNA Polymerase II (or a control IgG) overnight at 4°C.
-
Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the chromatin from the beads and reverse the crosslinks by incubating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit.
-
-
qPCR and Data Analysis:
-
Perform qPCR using primers specific to different regions of a gene of interest (e.g., promoter, gene body, termination site of KPNB1).[1]
-
Quantify the amount of immunoprecipitated DNA relative to the input chromatin.
-
Conclusion
This compound is a versatile molecular probe for studying the interplay between transcription and pre-mRNA splicing. Its dose-dependent effects and the ongoing debate about its primary mechanism of action provide a rich area for investigation. The protocols outlined here provide a starting point for researchers to explore the effects of this compound in their own experimental systems. Careful consideration of the experimental design, including appropriate controls and dose-response studies, will be crucial for interpreting the results and contributing to a deeper understanding of these fundamental cellular processes.
References
- 1. Isoginkgetin and this compound are poor splicing inhibitors | PLOS One [journals.plos.org]
- 2. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of small molecule inhibitors of pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mammalian NET-seq analysis defines nascent RNA profiles and associated RNA processing genome-wide | Springer Nature Experiments [experiments.springernature.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Isoginkgetin and this compound are poor splicing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. biorxiv.org [biorxiv.org]
Madrasin Administration in In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Madrasin (also known as DDD00107587) is a cell-permeable small molecule initially identified as a potent inhibitor of pre-mRNA splicing. It acts by interfering with the early stages of spliceosome assembly.[1] More recent evidence suggests that this compound's primary effect may be the downregulation of transcription, which precedes any impact on splicing. This discovery positions this compound as a tool for studying transcriptional regulation, with potential therapeutic implications.
Note: As of late 2025, published literature detailing specific in vivo studies with this compound in animal models is not available. The following protocols and application notes are based on its known in vitro activity and standard preclinical research methodologies. Researchers should consider this a foundational guide and perform necessary dose-finding and toxicity studies for their specific animal models.
Mechanism of Action
This compound was first characterized as an inhibitor of the spliceosome, the cellular machinery responsible for intron removal from pre-mRNA. It stalls the assembly of the spliceosome at the A complex.[1] However, subsequent research has indicated that this compound globally downregulates RNA polymerase II (Pol II) transcription. This effect on transcription occurs before any significant inhibition of splicing, suggesting that the splicing defects observed may be an indirect consequence of transcriptional inhibition.[2][3][4] Therefore, when designing in vivo studies, the primary endpoint may be related to the inhibition of transcription of target genes.
In Vitro Activity of this compound
The following table summarizes the quantitative data from in vitro studies on this compound, providing a basis for dose selection in initial in vivo experiments.
| Cell Lines | Concentration Range | Incubation Time | Observed Effects | Reference |
| HeLa, HEK293 | 10-30 µM | 4-24 hours | Inhibition of pre-mRNA splicing of multiple genes (RIOK3, BRD2, Hsp40, MCL1, CCNA2, AURKA, p27).[5] | [5] |
| HeLa, HEK293 | 10-30 µM | 4-24 hours | Dose- and time-dependent cell cycle arrest in G2/M and S phases.[5] | [5] |
| HeLa | 30 µM | 24 hours | Loss of POLR2A protein and substantial reduction of newly transcribed RNA. | [5] |
| HeLa | 90 µM | 30-60 minutes | Decrease in transcription of protein-coding genes.[2][3] | [2][3] |
Proposed Signaling Pathway
The current understanding of this compound's mechanism of action, primarily targeting transcription, is depicted in the following diagram.
Caption: this compound's primary inhibitory effect on RNA Polymerase II.
Experimental Protocols for In Vivo Administration
The following are generalized protocols for the preparation and administration of this compound for in vivo studies. It is critical to perform preliminary dose-escalation and toxicity studies to determine the maximum tolerated dose (MTD) and optimal dosing schedule for the specific animal model and disease context.
Formulation of this compound for In Vivo Use
This compound is poorly soluble in aqueous solutions. The following formulations are suggested by suppliers for animal experiments. Fresh preparation on the day of use is recommended.
Protocol 1: PEG300/Tween 80/Saline Formulation
This formulation is suitable for intraperitoneal (IP) or intravenous (IV) injection.
Materials:
-
This compound powder
-
Ethanol (EtOH)
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in EtOH (e.g., 5 mg/mL).
-
To prepare a 1 mL working solution, sequentially add and mix the following components:
-
100 µL of this compound stock solution (10% of final volume)
-
400 µL of PEG300 (40% of final volume)
-
50 µL of Tween 80 (5% of final volume)
-
450 µL of Saline (45% of final volume)
-
-
Vortex or sonicate briefly if necessary to ensure a clear solution. The final solubility should be at least 0.5 mg/mL.
Protocol 2: Corn Oil Formulation
This formulation is suitable for oral gavage (PO) or subcutaneous (SC) injection.
Materials:
-
This compound powder
-
DMSO
-
Corn oil
Procedure:
-
Prepare a stock solution of this compound in fresh DMSO (e.g., 1 mg/mL).
-
To prepare a 1 mL working solution, add 50 µL of the this compound DMSO stock to 950 µL of corn oil.
-
Mix thoroughly until a uniform suspension is achieved.
Animal Models and Administration
The choice of animal model will depend on the research question. For oncology studies, xenograft models using human cancer cell lines (e.g., HeLa, SK-MEL-2) implanted in immunodeficient mice (e.g., NOD-SCID, NSG) are common.
General Administration Protocol (Example for a Xenograft Mouse Model):
-
Animal Acclimatization: House animals in a controlled environment for at least one week before the start of the experiment.
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers. Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize animals into control (vehicle) and treatment groups.
-
Dosing:
-
Route: Intraperitoneal injection or oral gavage.
-
Dose: To be determined by a dose-finding study. Based on in vitro potency, starting doses could be in the range of 10-50 mg/kg.
-
Frequency: Daily or every other day, depending on the MTD and pharmacokinetic profile.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe animals daily for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
-
Endpoint: Euthanize animals when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period. Collect tumors and other tissues for pharmacodynamic and histological analysis.
Experimental Workflow for a Preclinical In Vivo Study
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a preclinical setting.
Caption: A generalized workflow for preclinical in vivo testing of this compound.
Conclusion and Future Directions
This compound is a valuable research tool for investigating the mechanisms of transcription and its link to pre-mRNA splicing. While there is a clear rationale for its investigation in in vivo models, particularly in oncology, published data is currently lacking. The protocols and information provided here serve as a starting point for researchers to design and conduct their own in vivo studies. Future work should focus on determining the pharmacokinetic profile, MTD, and anti-tumor efficacy of this compound in relevant animal models. Such studies will be crucial in validating its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isoginkgetin and this compound are poor splicing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A patient-derived xenograft and a cell line derived from it form a useful preclinical model for small bowel adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical development - Wikipedia [en.wikipedia.org]
- 5. Pharmacodynamic assays to facilitate preclinical and clinical development of pre-mRNA splicing modulatory drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Splicing Inhibition by Madrasin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pre-mRNA splicing is a critical step in eukaryotic gene expression, where introns are removed from precursor messenger RNA (pre-mRNA) and exons are ligated together to form mature messenger RNA (mRNA). The spliceosome, a large and dynamic ribonucleoprotein complex, catalyzes this process. Errors in splicing are associated with a variety of human diseases, making the spliceosome an attractive target for therapeutic intervention. Madrasin (DDD00107587) is a small molecule that has been identified as an inhibitor of pre-mRNA splicing.[1][2][3] It interferes with the early stages of spliceosome assembly, preventing the formation of splicing intermediates and products.[1][2][3] This document provides detailed application notes and protocols for measuring the splicing inhibition activity of this compound. While initially identified as a direct splicing inhibitor, some studies suggest that this compound's effects on splicing may be an indirect consequence of its impact on transcription.[4] Researchers should consider this when designing and interpreting experiments.
Mechanism of Action
This compound stalls spliceosome assembly at the A complex, an early stage in the spliceosome cycle.[2][3][5] This leads to the accumulation of unspliced pre-mRNA transcripts and a decrease in the production of mature mRNA for many genes.[1] The compound has been shown to modulate the splicing of multiple pre-mRNAs in cell lines such as HeLa and HEK293.[2][3]
Quantitative Data Summary
The following tables summarize the reported effects of this compound on splicing and cellular processes.
Table 1: In Vitro Splicing Inhibition
| Assay Type | System | Target | IC50 | Reference |
| High-Throughput In Vitro Splicing Assay | HeLa Nuclear Extract | PM5 pre-mRNA | ~10 µM | [6] |
Table 2: Cellular Effects of this compound
| Cell Line | Concentration | Treatment Duration | Observed Effect | Target Genes/Events | Reference |
| HeLa | 10-30 µM | 4-24 hours | Inhibition of pre-mRNA splicing | RIOK3, BRD2, Hsp40, MCL1, CCNA2, AURKA, p27 | [1] |
| HEK293 | 10-30 µM | 4-24 hours | Inhibition of pre-mRNA splicing | RIOK3, BRD2, Hsp40, MCL1, CCNA2, AURKA, p27 | [1] |
| HeLa | 10-30 µM | 4-24 hours | Cell cycle arrest (G2/M and S phase increase) | Not specified | [1] |
| HeLa | 90 µM | 30 minutes | Concentration-dependent inhibition of BRD2 splicing | BRD2 | [7][8] |
| HeLa | 90 µM | 1 hour | Poor splicing inhibition compared to other inhibitors | DNAJB1, BRD2 | [7][9] |
Experimental Protocols
Here, we provide detailed protocols for key experiments to measure splicing inhibition by this compound.
In Vitro Splicing Assay
This assay directly measures the effect of this compound on the splicing of a radiolabeled pre-mRNA substrate in a cell-free system.[10][11][12]
Materials:
-
HeLa nuclear extract (prepared in-house or commercially available)
-
Radiolabeled pre-mRNA substrate (e.g., 32P-labeled)
-
This compound (and vehicle control, e.g., DMSO)
-
Splicing reaction buffer (containing ATP, MgCl2, and other necessary salts and cofactors)
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Urea-polyacrylamide gel
-
Autoradiography film or phosphorimager
Protocol:
-
Assemble the splicing reaction mixture on ice. A typical 25 µL reaction includes:
-
12.5 µL HeLa nuclear extract
-
1 µL ATP (25 mM)
-
1 µL MgCl2 (80 mM)
-
1 µL pre-mRNA substrate (~10-20 fmol)
-
This compound at desired concentrations (or DMSO)
-
Nuclease-free water to 25 µL
-
-
Incubate the reactions at 30°C for a specified time course (e.g., 0, 30, 60, 90 minutes).
-
Stop the reaction by adding 175 µL of Proteinase K digestion buffer and incubate at 37°C for 15-30 minutes.[11]
-
Extract the RNA using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation.
-
Resuspend the RNA pellet in loading buffer.
-
Separate the RNA species (pre-mRNA, splicing intermediates, and spliced mRNA) on a denaturing urea-polyacrylamide gel.
-
Visualize the RNA bands by autoradiography or phosphorimaging.
-
Quantify the band intensities to determine the percentage of splicing inhibition.
RT-PCR Analysis of Endogenous Splicing Events
This method assesses the effect of this compound on the splicing of specific endogenous pre-mRNAs in cultured cells.[13][14][15][16]
Materials:
-
Cultured cells (e.g., HeLa, HEK293)
-
This compound
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
PCR primers flanking a specific intron or alternative exon
-
Taq polymerase and PCR reagents
-
Agarose gel and electrophoresis equipment
-
Gel imaging system
Protocol:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound (e.g., 10, 30, 90 µM) and a vehicle control for a set duration (e.g., 4, 8, 24 hours).[1]
-
Isolate total RNA from the cells using a standard RNA extraction kit.
-
Synthesize cDNA from the total RNA using reverse transcriptase and oligo(dT) or random primers.[13]
-
Perform PCR using primers that flank an intron of a gene of interest (to detect intron retention) or an alternatively spliced exon (to detect exon skipping).
-
Separate the PCR products on an agarose gel.
-
Visualize and quantify the bands corresponding to the spliced and unspliced (or alternatively spliced) isoforms. The percentage of the unspliced transcript can be calculated as: (unspliced RNA signal) / (spliced RNA signal + unspliced RNA signal) * 100.[8]
Splicing Reporter Assay
Cell-based reporter assays, often using luciferase, provide a quantitative and high-throughput method to screen for splicing modulators.[17][18][19][20][21]
Materials:
-
Splicing reporter plasmid (e.g., a luciferase gene containing an intron). Dual-luciferase systems with an intron-less reporter as a control are recommended.[17][19][20]
-
Cultured cells suitable for transfection (e.g., HEK293T)
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
Protocol:
-
Transfect the cells with the splicing reporter plasmid(s).
-
After an appropriate incubation period for plasmid expression (e.g., 24 hours), treat the cells with a range of this compound concentrations.
-
Incubate for a suitable duration (e.g., 4-8 hours).
-
Lyse the cells and measure the activity of the reporter protein (e.g., luciferase).
-
For dual-luciferase systems, normalize the activity of the splicing-dependent reporter to the control reporter to account for non-specific effects on transcription or translation.
-
A decrease in the normalized reporter signal indicates splicing inhibition.
Visualizations
Caption: this compound's inhibitory effect on the spliceosome assembly pathway.
Caption: Workflow for analyzing splicing inhibition by this compound using RT-PCR.
Caption: Workflow for a cell-based splicing reporter assay to measure this compound's activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of small molecule inhibitors of pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Isoginkgetin and this compound are poor splicing inhibitors | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Small Molecule Inhibitors of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoginkgetin and this compound are poor splicing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Isoginkgetin and this compound are poor splicing inhibitors | PLOS One [journals.plos.org]
- 10. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract | Springer Nature Experiments [experiments.springernature.com]
- 11. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of mRNA Splice Variants by qRT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A reliable method for quantification of splice variants using RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Methods for Characterization of Alternative RNA Splicing | Springer Nature Experiments [experiments.springernature.com]
- 17. Rapid-Response Splicing Reporter Screens Identify Differential Regulators of Constitutive and Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Drug discovery with an RBM20 dependent titin splice reporter identifies cardenolides as lead structures to improve cardiac filling | PLOS One [journals.plos.org]
- 20. academic.oup.com [academic.oup.com]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols for Flow Cytometry Analysis Following Madrasin Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing flow cytometry to analyze the cellular effects of Madrasin, a small molecule inhibitor of pre-mRNA splicing. The provided methodologies cover the analysis of cell cycle progression, apoptosis induction, and changes in protein expression.
Introduction to this compound
This compound is a chemical compound that has been identified as an inhibitor of the pre-mRNA splicing process, a critical step in gene expression in eukaryotes. By interfering with the spliceosome, this compound can lead to an accumulation of unspliced pre-mRNAs, which in turn can trigger various cellular responses, including cell cycle arrest and apoptosis. Understanding the precise effects of this compound on these fundamental cellular processes is crucial for its development as a potential therapeutic agent. Flow cytometry is a powerful technique for dissecting these effects at a single-cell level.
Data Presentation
The following tables summarize expected quantitative data from flow cytometry analysis after treating cells with this compound or similar splicing inhibitors.
Table 1: Expected Cell Cycle Distribution Changes After this compound Treatment
Note: This data is illustrative and based on the observed effects of splicing inhibitors. Actual percentages may vary depending on the cell line, this compound concentration, and treatment duration.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 65 ± 5 | 20 ± 3 | 15 ± 2 |
| This compound (Low Conc.) | 50 ± 6 | 35 ± 5 | 15 ± 3 |
| This compound (High Conc.) | 40 ± 7 | 30 ± 6 | 30 ± 5 |
Table 2: Expected Apoptosis Induction by this compound
Note: This data is illustrative. The percentage of apoptotic and necrotic cells should be determined empirically for each experimental condition.
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 95 ± 3 | 3 ± 2 | 2 ± 1 |
| This compound (24h) | 70 ± 8 | 15 ± 5 | 15 ± 4 |
| This compound (48h) | 45 ± 10 | 25 ± 7 | 30 ± 8 |
Table 3: Expected Changes in Protein Expression After this compound Treatment
Note: This data is illustrative. The mean fluorescence intensity (MFI) is a relative measure of protein expression.
| Treatment | Cyclin B1 MFI | p53 MFI |
| Vehicle Control | 1500 ± 200 | 800 ± 150 |
| This compound | 900 ± 180 | 2500 ± 300 |
Experimental Protocols and Visualizations
Cell Cycle Analysis Using Propidium Iodide Staining
This protocol details the use of propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. This compound has been suggested to cause an accumulation of cells in the S, G2, and M phases of the cell cycle.
Signaling Pathway
Caption: this compound-induced cell cycle arrest.
Experimental Workflow
Caption: Flow cytometry workflow for cell cycle.
Detailed Protocol
-
Cell Preparation:
-
Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Culture cells overnight to allow for attachment and recovery.
-
-
This compound Treatment:
-
Treat cells with the desired concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Gently collect both adherent and floating cells. For adherent cells, use trypsin-EDTA.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with 1 mL of ice-cold PBS. Centrifuge again and discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 100 µL of ice-cold PBS.
-
While vortexing gently, add 900 µL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 1 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2-A or PE-A).
-
Collect at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Apoptosis Analysis Using Annexin V and Propidium Iodide
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine and the uptake of the viability dye Propidium Iodide (PI).
Apoptosis Signaling Pathway
Caption: Apoptosis induction by this compound.
Experimental Workflow
Caption: Flow cytometry workflow for apoptosis.
Detailed Protocol
-
Cell Preparation and Treatment:
-
Follow steps 1 and 2 from the Cell Cycle Analysis protocol.
-
-
Cell Harvesting:
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[1]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells immediately by flow cytometry.
-
Use a dot plot to visualize Annexin V-FITC fluorescence (e.g., FL1) versus Propidium Iodide fluorescence (e.g., FL3).
-
Set up compensation and quadrants using unstained, single-stained (Annexin V only and PI only), and treated control samples.
-
-
Data Analysis:
Intracellular Protein Expression Analysis (Cyclin B1 and p53)
This protocol describes the intracellular staining of Cyclin B1 and p53 to assess changes in their expression levels following this compound treatment. A decrease in Cyclin B1 is expected with G2/M arrest, while an increase in p53 can be indicative of a cellular stress response.
Logical Relationship
References
- 1. Flow cytometric analysis identifies changes in S and M phases as novel cell cycle alterations induced by the splicing inhibitor isoginkgetin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometric analysis identifies changes in S and M phases as novel cell cycle alterations induced by the splicing inhibitor isoginkgetin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Madrasin Splicing Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Madrasin's efficacy as a splicing inhibitor. Recent studies suggest that this compound's primary effects may be on transcription rather than directly on pre-mRNA splicing, which is a critical consideration for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound was initially identified as a pre-mRNA splicing inhibitor that interferes with the early stages of spliceosome assembly, specifically stalling the process at the A complex.[1][2][3] This is thought to prevent the formation of both splicing intermediates and final products.[4] However, more recent evidence suggests that this compound's impact on splicing may be an indirect consequence of its primary role as a potent downregulator of transcription.[5][6][7]
Q2: At what concentration and for how long should I treat my cells with this compound?
The effective concentration and incubation time for this compound can be cell-type and gene-dependent. Published studies have used a range of concentrations and durations. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system.
Q3: Is this compound a specific inhibitor of splicing?
Recent research indicates that this compound may not be a specific splicing inhibitor.[5][6][7] Studies have shown that this compound affects transcription globally, and these transcriptional effects are observed before significant splicing inhibition.[5][6][7] Therefore, it is crucial to consider potential off-target effects on transcription when interpreting your results.
Q4: How should I store and handle this compound?
Proper storage and handling are critical for maintaining the activity of this compound. Refer to the manufacturer's instructions for specific storage conditions. Generally, it is recommended to store the solid compound at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to one year.[1] Avoid repeated freeze-thaw cycles.[8]
Troubleshooting Guide
Problem: this compound is not inhibiting the splicing of my target pre-mRNA.
If you are not observing the expected inhibition of splicing with this compound, consider the following potential causes and troubleshooting steps:
1. Suboptimal Experimental Conditions:
-
Concentration and Incubation Time: The effective concentration and duration of this compound treatment can vary significantly between cell lines and target genes.
-
Cellular Uptake and Compound Stability: Poor cell permeability or degradation of the compound can lead to a lack of efficacy.
-
Recommendation: Ensure proper dissolution of this compound in a suitable solvent like DMSO.[1] Prepare fresh dilutions for each experiment.
-
2. This compound's Primary Effect on Transcription:
-
Indirect Effect on Splicing: As recent studies suggest, the primary effect of this compound might be on transcription, with splicing inhibition being a secondary, indirect consequence.[5][6][7] Your assay might be more sensitive to direct splicing inhibition.
-
Recommendation: Analyze the effect of this compound on the transcription of your gene of interest using techniques like RT-qPCR to measure pre-mRNA and mRNA levels. A general downregulation of transcription may explain the lack of a specific splicing defect.
-
-
Comparison with other inhibitors: To confirm a splicing-specific effect, compare the results of this compound with well-established splicing inhibitors that target core spliceosome components, such as SF3B1 inhibitors (e.g., Pladienolide B).[5]
3. Assay-Specific Issues:
-
Sensitivity of Detection Method: Your method for detecting splicing inhibition (e.g., RT-PCR, qPCR) may not be sensitive enough to detect subtle changes.
-
Recommendation: Use a highly sensitive and quantitative method like RT-qPCR with primers specifically designed to distinguish between spliced and unspliced transcripts.[9]
-
-
Target Gene Characteristics: Some pre-mRNAs may be less susceptible to splicing inhibition by this compound.
Data Presentation
Table 1: Summary of Experimental Conditions for this compound Treatment
| Parameter | Recommended Range | Cell Lines Tested | Reference(s) |
| Concentration | 10 µM - 90 µM | HeLa, HEK293 | [1][4][5] |
| Incubation Time | 30 minutes - 24 hours | HeLa, HEK293 | [1][4][5] |
| Solvent | DMSO | N/A | [1] |
Experimental Protocols
Key Experiment: RT-PCR to Assess Splicing Inhibition
This protocol is a general guideline for assessing the effect of this compound on pre-mRNA splicing.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the specified duration.
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a standard method (e.g., TRIzol reagent or a commercial kit).
-
-
Reverse Transcription (RT):
-
Synthesize cDNA from the total RNA using a reverse transcriptase enzyme and appropriate primers (e.g., random hexamers or oligo(dT)).
-
-
Polymerase Chain Reaction (PCR):
-
Perform PCR using primers that flank the intron of interest. This will allow for the amplification of both the unspliced pre-mRNA and the spliced mRNA.
-
Design primers to yield products of different sizes for easy visualization on an agarose gel.
-
-
Analysis:
-
Separate the PCR products on an agarose gel.
-
Visualize the bands corresponding to the unspliced and spliced transcripts. An effective inhibition of splicing would result in an increase in the band intensity of the unspliced pre-mRNA and a decrease in the band intensity of the spliced mRNA compared to the vehicle control.
-
Visualizations
Caption: Troubleshooting workflow for ineffective this compound splicing inhibition.
Caption: Proposed mechanism of this compound action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Spliceosome inhibitor | Probechem Biochemicals [probechem.com]
- 3. Identification of small molecule inhibitors of pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Isoginkgetin and this compound are poor splicing inhibitors | PLOS One [journals.plos.org]
- 6. Isoginkgetin and this compound are poor splicing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoginkgetin and this compound are poor splicing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. Identification of Small Molecule Inhibitors of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of Madrasin in cells
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of Madrasin in cellular experiments. Below you will find troubleshooting guidance and frequently asked questions to address common issues and clarify the compound's mechanism of action.
Troubleshooting Guide
This guide is designed to help you navigate common challenges and unexpected results during your experiments with this compound.
| Issue / Observation | Potential Cause | Suggested Solution |
| 1. Limited or no inhibition of pre-mRNA splicing at short treatment times. | Recent evidence suggests this compound is a poor splicing inhibitor, with its primary effect being the downregulation of RNA polymerase II (Pol II) transcription. Splicing defects are likely an indirect and secondary effect.[1][2][3][4][5] | Shift your experimental focus to analyze transcriptional effects. Assess global Pol II occupancy and transcription levels of your genes of interest. |
| 2. Global decrease in mRNA levels of multiple genes, not just alternatively spliced isoforms. | This compound causes a general downregulation of Pol II transcription for protein-coding, intronless, and histone genes.[1][2] | Use techniques like ChIP-qPCR or mNET-seq to directly measure Pol II occupancy on your target genes. Quantify total mRNA levels using qRT-PCR. |
| 3. Unexpected changes in cell cycle profiles. | This compound treatment can induce cell cycle arrest. At concentrations of 10-30 µM, an increase in the proportion of cells in the G2, M, and S phases can be observed, with a corresponding decrease in G1 phase cells.[6][7] | Perform cell cycle analysis (e.g., via flow cytometry of propidium iodide-stained cells) to characterize the cell cycle arrest phenotype in your specific cell line and experimental conditions. |
| 4. High levels of cytotoxicity. | At higher concentrations, this compound is cytotoxic.[7] | Perform a dose-response curve to determine the optimal, non-cytotoxic concentration for your cell line and experiment duration. Start with concentrations in the range of 10-30 µM for initial experiments.[6] |
| 5. Accumulation of unspliced transcripts is only observed after long incubation times (e.g., 24 hours). | The inhibition of splicing is likely an indirect effect of prolonged transcriptional stress caused by this compound.[1][3][4][5] | For studying direct effects, use shorter treatment times (e.g., 30-60 minutes) and focus on assessing transcription. Use longer time points only if you are specifically investigating the downstream consequences of transcriptional inhibition. |
Frequently Asked Questions (FAQs)
Q1: Is this compound a specific inhibitor of pre-mRNA splicing?
A1: Initially, this compound was identified as an inhibitor of the early stages of spliceosome assembly.[6][7] However, recent studies have shown that this compound's primary effect in cells is the global downregulation of RNA polymerase II transcription. The observed effects on splicing are now considered to be indirect and secondary to its impact on transcription.[1][2][3][4][5] Therefore, it should not be considered a specific or primary inhibitor of pre-mRNA splicing.
Q2: What is the primary mechanism of action of this compound in cells?
A2: The primary mechanism of action of this compound is the downregulation of transcription by RNA polymerase II.[1][2] This leads to a decrease in the transcription of protein-coding genes, intronless genes, and histone genes.[1][2] Additionally, this compound has been shown to cause transcription termination defects.[2]
Q3: What are the expected phenotypic effects of this compound treatment on cells?
A3: Treatment of cells with this compound can lead to several observable effects, including:
-
A dose- and time-dependent inhibition of cell cycle progression, with an accumulation of cells in the S, G2, and M phases.[6][7]
-
A global reduction in newly transcribed RNA.[6]
-
A decrease in the protein levels of targets with short half-lives due to transcriptional inhibition, such as POLR2A.[6]
-
Cytotoxicity at higher concentrations.[7]
Q4: At what concentrations should I use this compound?
A4: The effective concentration of this compound can vary between cell lines and experimental goals.
-
For observing effects on pre-mRNA splicing of endogenous genes in HeLa and HEK293 cells, concentrations of 10-30 µM with incubation times of 4-24 hours have been used.[6]
-
To observe transcriptional defects, treatments with up to 90 µM for 30-60 minutes have been documented.[1][2] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Q5: How should I interpret data from experiments using this compound as a "splicing inhibitor"?
A5: Given the current understanding, any effects observed upon this compound treatment should first be considered as potential consequences of transcriptional inhibition. If you are investigating splicing, it is crucial to include controls that can distinguish between direct effects on the splicing machinery and indirect effects stemming from reduced transcription. For specific inhibition of splicing, consider using well-characterized inhibitors that target components of the spliceosome, such as SF3B1 inhibitors (e.g., Pladienolide B, Herboxidiene).[1][4]
Quantitative Data Summary
The following table summarizes the concentrations and observed cellular effects of this compound from published studies. Note that direct IC50 values for off-target proteins are not available, as the primary off-target effect is a re-characterization of its main mechanism.
| Cell Line(s) | Concentration(s) | Treatment Duration | Observed Effect(s) | Reference(s) |
| HeLa, HEK293 | 10-30 µM | 4-24 hours | Inhibition of pre-mRNA splicing of several endogenous genes (RIOK3, BRD2, etc.). | [6] |
| HeLa, HEK293 | 10-30 µM | 4-24 hours | Dose- and time-dependent inhibition of cell cycle progression. | [6] |
| HeLa | 30 µM | 24 hours | Decrease in spliced POLR2A transcripts and loss of POLR2A protein. | [6] |
| HeLa | 30, 60, 90 µM | 30 minutes | Concentration-dependent inhibition of BRD2 splicing. | [1] |
| HeLa | 90 µM | 30 minutes | Global downregulation of Pol II transcription and transcription termination defects. | [1][2] |
Experimental Protocols
1. Analysis of Pre-mRNA Splicing by RT-PCR
This protocol is used to assess the splicing status of a specific pre-mRNA.
-
Cell Treatment: Plate cells (e.g., HeLa) to be 70-80% confluent on the day of the experiment. Treat cells with the desired concentration of this compound (e.g., 10-90 µM) or DMSO as a vehicle control for the specified duration (e.g., 30 minutes to 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a standard method, such as a TRIzol-based reagent or a commercial RNA purification kit.
-
Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and a mix of random hexamers or oligo(dT) primers.
-
Polymerase Chain Reaction (PCR): Perform PCR using primers that flank an intron of a gene of interest (e.g., BRD2). This allows for the amplification of both the spliced mRNA and the unspliced pre-mRNA.
-
Analysis: Analyze the PCR products by agarose gel electrophoresis. The unspliced pre-mRNA will appear as a larger band than the spliced mRNA. Quantify the band intensities to determine the ratio of unspliced to spliced transcripts.
2. Analysis of Transcription by Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol is used to measure the occupancy of RNA Polymerase II on a specific gene.
-
Cell Treatment and Cross-linking: Treat cells with this compound or DMSO as described above. After treatment, cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction by adding glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin by sonication to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation (IP): Incubate the sheared chromatin overnight with an antibody specific for RNA Polymerase II (e.g., anti-Pol II Ser5-P). Use a non-specific IgG as a negative control. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA using a standard DNA purification kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific to different regions of a gene of interest (e.g., promoter, gene body, termination site) to quantify the amount of immunoprecipitated DNA. The results will indicate the occupancy of Pol II at these sites.
Visualizations
Caption: Evolution of the proposed mechanism of action for this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. Isoginkgetin and this compound are poor splicing inhibitors | PLOS One [journals.plos.org]
- 2. Isoginkgetin and this compound are poor splicing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. Isoginkgetin and this compound are poor splicing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of small molecule inhibitors of pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Madrasin solubility issues
Welcome to the technical support center for Madrasin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to troubleshoot common issues, with a primary focus on solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of pre-mRNA splicing.[1][2] It functions by interfering with the early stages of spliceosome assembly, preventing the formation of both splicing intermediates and products.[1][2] Specifically, this compound has been shown to stall spliceosome assembly at the A complex.[2] While its primary described role is in splicing inhibition, some recent studies suggest its effects on splicing may be indirect and that it also leads to a general downregulation of transcription.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: this compound is a crystalline solid that can be challenging to dissolve.[2] The most common and effective solvents are Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2][3] Ethanol can also be used, often in combination with other solvents and with the aid of warming and sonication.[1] It is sparingly soluble in aqueous buffers.[2] For detailed solubility data, please refer to the table below.
Q3: My this compound solution appears cloudy or has precipitated. What can I do?
A3: Cloudiness or precipitation indicates that the this compound has not fully dissolved or has fallen out of solution. To aid dissolution, you can try gentle warming (up to 60°C) and/or sonication.[1] It is crucial to use high-quality, anhydrous solvents, as the presence of water can significantly reduce solubility. When preparing aqueous solutions, it is recommended to first dissolve this compound in a small amount of an organic solvent like DMSO or DMF and then dilute it with the aqueous buffer.[2]
Q4: What is the recommended storage condition for this compound solutions?
A4: For long-term storage, it is recommended to store stock solutions of this compound at -20°C or -80°C.[1] Aqueous solutions of this compound are not recommended for storage for more than one day.[2]
Data Presentation: this compound Solubility
The following table summarizes the known solubility of this compound in various solvents. Please note that the use of newly opened, anhydrous solvents is recommended for best results.[1]
| Solvent | Concentration | Method | Reference |
| DMSO | ~2 mg/mL (6.42 mM) | Ultrasonic, warming, heat to 60°C | [1] |
| DMSO | 0.5 mg/mL | Warmed | [3][4] |
| Ethanol | ~2 mg/mL (6.42 mM) | Ultrasonic, warming, heat to 60°C | [1] |
| Dimethylformamide (DMF) | ~1 mg/mL | Purge with inert gas | [2] |
| DMF:PBS (pH 7.2) (1:40) | ~0.025 mg/mL | Dilution from DMF stock | [2] |
| 10% EtOH, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.5 mg/mL (1.61 mM) | Add each solvent one by one | [1] |
| 10% EtOH, 90% Corn Oil | ≥ 0.5 mg/mL (1.61 mM) | Add each solvent one by one | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder (MW: 311.34 g/mol )
-
Anhydrous, high-quality DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block
-
Sonicator
Procedure:
-
Calculate the required mass of this compound for your desired volume and concentration. For example, for 1 mL of a 10 mM solution, you will need 3.11 mg of this compound.
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the mixture thoroughly for 1-2 minutes.
-
If the solution is not clear, place the tube in a water bath or on a heat block set to 50-60°C for 5-10 minutes. Vortex intermittently.
-
If solids persist, place the tube in a sonicator bath for 10-15 minutes, or until the solution is clear.
-
Once fully dissolved, the stock solution can be aliquoted and stored at -20°C or -80°C.
Protocol 2: Troubleshooting this compound Precipitation in Aqueous Media
This protocol provides a method to improve the solubility of this compound when preparing working solutions in aqueous buffers.
Materials:
-
This compound stock solution in DMSO or DMF
-
Desired aqueous buffer (e.g., PBS)
-
Sterile conical tubes
Procedure:
-
Start with a concentrated stock solution of this compound in an organic solvent like DMSO or DMF (as prepared in Protocol 1).
-
In a sterile conical tube, add the required volume of your aqueous buffer.
-
While gently vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise. This gradual addition helps to prevent immediate precipitation.
-
If precipitation occurs, you can try gentle warming (up to 37°C) and sonication to aid dissolution. However, be mindful of the stability of other components in your media at elevated temperatures.
-
It is recommended to prepare fresh aqueous working solutions of this compound for each experiment and not to store them for extended periods.[2]
Mandatory Visualizations
This compound's Point of Intervention in Spliceosome Assembly
The following diagram illustrates the simplified pathway of spliceosome assembly and indicates the step at which this compound is reported to exert its inhibitory effect.
Caption: this compound inhibits the progression from the A Complex to the B Complex in spliceosome assembly.
Troubleshooting Workflow for this compound Solubility Issues
This flowchart provides a logical sequence of steps to address common solubility problems encountered with this compound.
Caption: A step-by-step guide to troubleshooting this compound solubility issues.
References
Interpreting conflicting results from Madrasin experiments
Welcome to the technical support center for Madrasin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting experimental results and troubleshooting common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound was initially identified as a pre-mRNA splicing inhibitor that stalls the spliceosome assembly at the early "A complex" stage.[1][2][3] However, more recent evidence strongly suggests that this compound's primary effect is the downregulation of RNA polymerase II (pol II) transcription.[4][5][6][7][8] The observed effects on splicing are now largely considered to be an indirect, downstream consequence of its impact on transcription.[4][5][6][7][8]
Q2: Why are there conflicting reports about this compound's function?
A2: The conflicting reports arise primarily from differences in experimental timelines. Initial studies that identified this compound as a splicing inhibitor often used longer incubation periods (e.g., 4-24 hours).[1] In contrast, studies that revealed its role as a potent transcription downregulator used much shorter treatment durations (e.g., 30-60 minutes).[4][5] This suggests that the transcriptional effects are more immediate, while splicing defects manifest later as a secondary outcome.
Q3: Is this compound still useful as a splicing inhibitor?
A3: Given the current understanding, this compound should be considered a "poor" or indirect splicing inhibitor.[4][5][6][7][8] Researchers aiming to specifically inhibit splicing should consider using more direct inhibitors that target core splicing machinery, such as those targeting the SF3B1 component of the U2 snRNP. If using this compound, it is crucial to design experiments that can distinguish between direct transcriptional effects and secondary splicing defects.
Q4: What is the known cellular target of this compound?
A4: As of the latest research, the direct cellular target of this compound remains unknown.[4][5]
Q5: What are the typical working concentrations and treatment times for this compound?
A5: The effective concentration and treatment time for this compound can vary significantly depending on the cell type and the biological question being addressed. Refer to the table below for a summary of concentrations and their observed effects from various studies. It is always recommended to perform a dose-response and time-course experiment for your specific cell line and assay.
Troubleshooting Guide
Issue 1: Unexpectedly strong cytotoxic effects are observed.
-
Possible Cause: this compound is known to be cytotoxic at higher concentrations.[2] Your cell line may be particularly sensitive to the compound.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Test a range of this compound concentrations to determine the optimal, non-toxic concentration for your experiments.
-
Reduce treatment time: Shorter incubation periods may be sufficient to observe the desired effect without inducing significant cell death.
-
Check solvent concentration: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding toxic levels.
-
Issue 2: No significant inhibition of splicing is detected.
-
Possible Cause 1: The treatment time may be too short to observe secondary splicing defects.
-
Troubleshooting Steps:
-
If your aim is to study the downstream effects on splicing, consider extending the treatment duration (e.g., up to 24 hours), but be mindful of potential cytotoxicity.[1]
-
-
Possible Cause 2: Your assay for measuring splicing is not sensitive enough, or you are examining a gene that is not sensitive to the indirect effects of this compound.
-
Troubleshooting Steps:
-
Use a highly sensitive method like RT-qPCR with primers that specifically amplify spliced and unspliced transcripts.
-
Analyze the splicing of multiple endogenous pre-mRNAs that have been previously shown to be affected by this compound, such as RIOK3, BRD2, and Hsp40.[1]
-
Issue 3: Conflicting results between splicing and transcription assays.
-
Possible Cause: This is the expected outcome based on the current understanding of this compound's mechanism of action. The compound primarily affects transcription, which in turn leads to downstream changes in pre-mRNA splicing.[4][5][8]
-
Troubleshooting Steps:
-
Prioritize short-term experiments for transcriptional analysis: To study the direct effects of this compound, use short treatment times (e.g., 30-60 minutes) and analyze changes in pol II activity and transcript levels.[4][5]
-
Design time-course experiments: To delineate the relationship between transcription and splicing inhibition, perform a time-course experiment measuring both processes at various time points (e.g., 30 min, 1h, 4h, 8h, 24h). This will help establish the temporal relationship between the two events in your system.
-
Data Presentation
Table 1: Summary of this compound Concentrations and Observed Cellular Effects
| Cell Line(s) | Concentration Range | Treatment Duration | Observed Effects | Reference(s) |
| HeLa | 20 µM (EC50) | Not Specified | Inhibition of CLK-mediated SF3B1 activation | [1] |
| HeLa, HEK293 | 10-30 µM | 4-24 hours | Inhibition of pre-mRNA splicing of multiple genes | [1] |
| HeLa, HEK293 | 10-30 µM | 4-24 hours | Dose- and time-dependent cell cycle arrest (G2/M and S phase increase) | [1][2] |
| HeLa | 90 µM | 30-60 minutes | Downregulation of pol II transcription | [4][5] |
| HeLa | 90 µM | 1 hour | Poor splicing inhibition | [4][5] |
Experimental Protocols
Protocol 1: Analysis of Pre-mRNA Splicing by RT-PCR
-
Cell Treatment: Seed HeLa or HEK293 cells in 6-well plates and grow to ~70% confluency. Treat cells with the desired concentration of this compound or DMSO (vehicle control) for the specified duration (e.g., 1 hour for minimal effect, 24 hours for potential secondary effect).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen), including an on-column DNase digestion step to remove genomic DNA.
-
Reverse Transcription (RT): Synthesize cDNA from 500 ng of total RNA using a reverse transcriptase kit (e.g., SuperScript III, Invitrogen) with random hexamers or oligo(dT) primers.
-
PCR Amplification: Perform PCR using primers that flank an intron of a gene of interest (e.g., DNAJB1 or BRD2). This allows for the amplification of both the unspliced (larger product) and spliced (smaller product) transcripts.
-
Gel Electrophoresis: Separate the PCR products on an agarose gel.
-
Quantification: Quantify the band intensities for the spliced and unspliced products. The percentage of unspliced RNA can be calculated as: (unspliced signal) / (spliced signal + unspliced signal) * 100.[4]
Protocol 2: Analysis of Nascent Transcription by 5-Ethynyl Uridine (5-EU) Incorporation
-
Cell Seeding and Treatment: Seed cells on coverslips in a 6-well plate to 40-50% confluency. The next day, treat with this compound or DMSO for a short duration (e.g., 30-60 minutes).
-
5-EU Labeling: Add 1 mM 5-EU to the culture medium and incubate for 1 hour to label newly synthesized RNA.
-
Cell Fixation: Fix the cells with 3.7% formaldehyde.
-
Click-iT Reaction: Permeabilize the cells and perform a Click-iT reaction to conjugate a fluorescent azide (e.g., Alexa Fluor 488 azide) to the incorporated 5-EU.
-
Imaging and Analysis: Counterstain the nuclei with DAPI and acquire images using fluorescence microscopy. The intensity of the 5-EU signal per nucleus can be quantified to measure nascent transcription.[5]
Visualizations
Caption: this compound's primary inhibitory effect on transcription and its secondary effect on splicing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of small molecule inhibitors of pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Isoginkgetin and this compound are poor splicing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoginkgetin and this compound are poor splicing inhibitors | PLOS One [journals.plos.org]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. Isoginkgetin and this compound are poor splicing inhibitors | bioRxiv [biorxiv.org]
- 8. Isoginkgetin and this compound are poor splicing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Madrasin-Induced Transcription Downregulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Madrasin. Our resources are designed to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
Recent studies have shown that this compound's primary effect is the general downregulation of transcription by RNA Polymerase II (Pol II), rather than the inhibition of pre-mRNA splicing as previously thought.[1][2][3][4] This transcriptional dysregulation is observed for intron-containing, intronless, and histone genes.[1]
Q2: I observe a decrease in the mRNA levels of my gene of interest after this compound treatment. Is this expected?
Yes, this is the expected outcome for most protein-coding genes. This compound causes a general downregulation of Pol II transcription, leading to reduced mRNA levels.[1][2]
Q3: My cells are showing signs of toxicity and death after this compound treatment. What could be the cause and how can I mitigate this?
Cell death can be a result of the widespread downregulation of transcription, which affects the expression of essential genes. It is crucial to perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line that minimizes cytotoxicity while still achieving the desired transcriptional downregulation. Consider starting with a lower concentration (e.g., 10-30 µM) and shorter treatment times (e.g., 4-8 hours) and titrating up.[5]
Q4: I am seeing an unexpected increase in the expression of a specific gene, JUN, after this compound treatment. Why is this happening?
This is a documented, though not fully understood, effect of this compound. While it generally downregulates transcription, this compound has been shown to activate the expression of some intronless genes, such as the transcription factor JUN.[2] The precise mechanism for this selective activation is still under investigation but may be related to alterations in the transcription factor landscape or chromatin accessibility specific to certain gene promoters.
Q5: What are the known off-target effects of this compound?
Currently, there is limited specific information available on the off-target protein binding profile of this compound. As with any small molecule inhibitor, it is important to consider the possibility of off-target effects. To assess this in your experiments, you could:
-
Perform proteome-wide thermal shift assays (CETSA) or chemical proteomics to identify potential off-target binders.
-
Use a structurally unrelated compound with a similar mechanism of action as a control.
-
Validate key findings using alternative methods, such as siRNA-mediated knockdown of the intended target (if known).
Q6: I am observing a defect in transcription termination in my experiments. Is this related to this compound treatment?
Yes, a notable effect of this compound is the induction of a transcription termination defect. This is characterized by an increase in the Pol II signal downstream of the poly(A) site of genes.[1] This suggests that this compound interferes with the proper disengagement of the transcriptional machinery from the DNA template.
Troubleshooting Guides
Problem 1: Inconsistent or weak transcription downregulation.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment (e.g., 10 µM, 30 µM, 60 µM, 90 µM) to determine the optimal concentration for your cell line and target gene.[1] |
| Inappropriate Treatment Duration | Conduct a time-course experiment (e.g., 30 min, 1h, 2h, 6h) to identify the time point of maximal downregulation.[1][2] |
| Cell Line Variability | Different cell lines may exhibit varying sensitivities to this compound. If possible, test the effect in a different cell line to confirm the observed phenotype. |
| Poor Compound Stability | Ensure that the this compound stock solution is properly stored and that the working solution is freshly prepared for each experiment. |
| Issues with RNA Extraction or qRT-PCR | Verify the integrity of your extracted RNA. Run appropriate controls for your qRT-PCR, including a no-reverse-transcriptase control and a no-template control. |
Problem 2: High levels of cell death.
| Possible Cause | Troubleshooting Step |
| This compound Concentration is Too High | Reduce the concentration of this compound used. Even a modest downregulation of transcription may be sufficient for your experimental goals. |
| Prolonged Treatment Duration | Shorten the incubation time with this compound. Significant transcriptional changes can often be observed within a few hours. |
| Pre-existing Cellular Stress | Ensure your cells are healthy and not under stress from other factors (e.g., high confluency, nutrient deprivation) before adding this compound. |
| Cell Line Sensitivity | Some cell lines are inherently more sensitive to transcriptional inhibitors. Consider using a more robust cell line if the problem persists. |
Problem 3: Difficulty in detecting the transcription termination defect.
| Possible Cause | Troubleshooting Step |
| Inappropriate Assay | A transcription termination defect is best observed using techniques that map the location of RNA Polymerase II, such as ChIP-qPCR or mNET-seq, with primers/probes targeting regions downstream of the poly(A) site.[1] |
| Insufficient Treatment Time | The termination defect may take time to become apparent. Try a longer incubation period with this compound. |
| Gene-Specific Effects | The magnitude of the termination defect may vary between genes. Analyze multiple genes to confirm the phenotype. |
Data Presentation
Table 1: Effect of this compound on Transcription of Various Gene Types in HeLa Cells.
| Gene Type | Example Gene | This compound (90 µM, 30 min) Effect on Pol II Occupancy |
| Intron-containing | KPNB1 | Decrease across gene body, increase downstream of poly(A) site[1] |
| Intronless | JUN | Increase across gene body[2] |
| Histone | H1-2 | No significant change across coding region, increase downstream[1][2] |
Table 2: Quantitative Analysis of Changes in Protein Occupancy on the KPNB1 Gene after this compound Treatment (90 µM, 30 min) in HeLa Cells.
| Protein | Change in Occupancy (relative to DMSO control) | P-value |
| Total Pol II | Decreased | < 0.001 |
| SPT5 | Decreased | < 0.01 |
| CDC73 | Decreased | < 0.05 |
| CPSF73 | No significant change | > 0.05 |
(Data summarized from Tellier M, et al. (2024). Isoginkgetin and this compound are poor splicing inhibitors. PLOS ONE.)[1]
Experimental Protocols
Protocol 1: Analysis of Gene Expression by qRT-PCR
-
Cell Treatment: Plate cells at an appropriate density and treat with the desired concentration of this compound or DMSO (vehicle control) for the specified duration.
-
RNA Extraction: Harvest cells and extract total RNA using a standard method (e.g., TRIzol reagent or a column-based kit). Ensure to perform a DNase treatment step to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
-
qPCR: Perform qPCR using a SYBR Green or probe-based master mix. Use primers specific to your gene of interest and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protocol 2: Chromatin Immunoprecipitation (ChIP) for RNA Polymerase II
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the protein of interest (e.g., total Pol II, or a specific phosphorylated form) overnight at 4°C. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using Protein A/G magnetic beads.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a standard column-based method.
-
qPCR Analysis: Use the purified DNA as a template for qPCR with primers targeting specific genomic regions (e.g., promoter, gene body, downstream of poly(A) site).
Protocol 3: Cell Viability Assay (MTT Assay)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat with a range of this compound concentrations. Include untreated and vehicle-treated controls.
-
MTT Addition: After the desired treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Mandatory Visualizations
Caption: Proposed mechanism of this compound-induced transcription downregulation.
Caption: General experimental workflow for studying this compound's effects.
Caption: Logical flow of this compound's cellular effects.
References
- 1. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 2. Isoginkgetin and this compound are poor splicing inhibitors | PLOS One [journals.plos.org]
- 3. Isoginkgetin and this compound are poor splicing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoginkgetin and this compound are poor splicing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Madrasin Treatment & Cell Viability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering cell viability issues with Madrasin treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound was initially identified as a small molecule inhibitor of pre-mRNA splicing, specifically targeting the early stages of spliceosome assembly and stalling it at the A complex.[1] However, more recent studies suggest that this compound's impact on splicing may be an indirect consequence of a more primary role in globally downregulating RNA polymerase II (Pol II) transcription.[2][3][4][5] This transcriptional inhibition leads to defects in transcription termination.[2][3]
Q2: At what concentrations is this compound typically used, and what are the expected effects on cell viability?
A2: this compound is commonly used in cell culture experiments at concentrations ranging from 10 µM to 90 µM.[3][6] At higher concentrations, this compound is cytotoxic.[1] At lower to mid-range concentrations (10-30 µM), it has been observed to induce cell cycle arrest, with an accumulation of cells in the S and G2/M phases.[6] This dose- and time-dependent effect on cell cycle progression is a likely contributor to reduced cell viability.[6]
Q3: How quickly can I expect to see an effect on cells after this compound treatment?
A3: The effects of this compound can be observed relatively quickly. Changes in transcription can be detected as early as 30 to 60 minutes post-treatment.[3] Effects on cell cycle progression and splicing of endogenous pre-mRNA have been documented within 4 to 24 hours of treatment.[6]
Q4: What are the known off-target effects of this compound?
A4: The primary "off-target" consideration for this compound is its significant impact on transcription.[2][3] Researchers who are specifically investigating splicing inhibition should be aware that many of the observed cellular phenotypes, including decreased cell viability, may be a direct result of transcriptional downregulation rather than a specific effect on the splicing machinery.[4][5]
Q5: How should I prepare and store this compound?
A5: this compound can be dissolved in DMSO to prepare a stock solution.[7] For long-term storage, it is recommended to store the stock solution at -80°C for up to two years or -20°C for up to one year.[6] When preparing working solutions for experiments, it is advisable to make them fresh on the day of use.[6] If precipitation occurs during the preparation of aqueous solutions, gentle heating and/or sonication can be used to aid dissolution.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Complete cell death at all tested concentrations. | This compound concentration is too high for the specific cell line. | Perform a dose-response experiment starting from a lower concentration range (e.g., 1-10 µM) to determine the IC50 for your cell line. |
| Cell line is particularly sensitive to transcriptional inhibition. | Consider using a cell line known to be less sensitive or shorten the treatment duration. | |
| Inconsistent results between experiments. | Variability in this compound stock solution. | Prepare a fresh stock solution of this compound and ensure it is fully dissolved before use. Aliquot the stock solution to avoid repeated freeze-thaw cycles.[6] |
| Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well and that they are in the logarithmic growth phase at the time of treatment. | |
| No effect on cell viability at expected concentrations. | This compound has degraded. | Use a fresh aliquot of this compound stock solution. Confirm the purity and integrity of the compound if possible. |
| The cell viability assay is not sensitive enough. | Switch to a more sensitive cell viability assay, such as an ATP-based luminescence assay, which can detect changes in metabolic activity.[8] | |
| Incorrect assessment of the mechanism. | Remember that this compound's primary effect may be on transcription, not splicing.[2][3] Design experiments to measure transcriptional output (e.g., qRT-PCR of nascent transcripts) to confirm the compound's activity.[3] | |
| Observed phenotype does not align with expected splicing inhibition. | The phenotype is due to transcriptional downregulation. | Analyze the expression of genes known to be sensitive to Pol II inhibition. This can help differentiate between effects on splicing and transcription.[2] |
| The chosen endpoint is not appropriate for the mechanism of action. | Consider endpoints that reflect transcriptional inhibition or cell cycle arrest, in addition to general cytotoxicity. |
Quantitative Data Summary
Table 1: Effective Concentrations and Observed Effects of this compound on Cell Lines
| Cell Line | Concentration Range | Duration of Treatment | Observed Effects | Reference |
| HeLa | 10-30 µM | 4-24 hours | Inhibition of pre-mRNA splicing of specific genes, dose- and time-dependent inhibition of cell cycle progression. | [6] |
| HEK293 | 10-30 µM | 4-24 hours | Inhibition of pre-mRNA splicing of specific genes, dose- and time-dependent inhibition of cell cycle progression. | [6] |
| HeLa | 90 µM | 30-60 minutes | Downregulation of Pol II transcription, limited effect on pre-mRNA splicing. | [2][3] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treatment wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration (e.g., 4, 8, or 24 hours).[7]
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.
-
Fixation: Wash the cells with PBS, then resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes at 4°C.[7]
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound's impact on cell viability.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Identification of small molecule inhibitors of pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoginkgetin and this compound are poor splicing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoginkgetin and this compound are poor splicing inhibitors | PLOS One [journals.plos.org]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. Isoginkgetin and this compound are poor splicing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Splicing Inhibitors: Madrasin vs. Pladienolide B
For researchers in cellular biology and drug development, the targeted inhibition of pre-mRNA splicing offers a powerful tool to investigate gene expression and develop novel therapeutic strategies. This guide provides a detailed, objective comparison of two notable splicing inhibitors: Madrasin and Pladienolide B. While both compounds interfere with the splicing process, their mechanisms of action, potency, and primary cellular effects exhibit significant differences.
Executive Summary
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and Pladienolide B based on available experimental evidence.
| Parameter | This compound | Pladienolide B | Reference |
| Target | Interferes with early spliceosome assembly (A complex) | SF3B1 subunit of the spliceosome | [1],[2] |
| Primary Mechanism | Transcriptional Inhibition | Splicing Inhibition | [3],[4],[5] |
| In Vitro Splicing Inhibition (IC₅₀) | Not well-established; reported to be a poor inhibitor | ~0.1 µM | [6] |
| Effective Concentration (Cell-based Splicing Inhibition) | 10-30 µM | Low nM range | [7],[8] |
| Effective Concentration (Transcriptional Inhibition) | ~90 µM | Indirect effects at nM concentrations | [3],[9] |
| Cellular Phenotypes | Cell cycle arrest, cytotoxicity at higher concentrations | Cell cycle arrest, apoptosis, potent cytotoxicity | [1],[10] |
Mechanism of Action
Pladienolide B acts as a molecular glue, binding directly to the SF3B1 protein within the U2 snRNP of the spliceosome. This binding event interferes with the proper recognition of the branch point sequence in the pre-mRNA, leading to a stall in spliceosome assembly and the inhibition of the catalytic steps of splicing. This direct and potent inhibition of a core splicing factor results in widespread intron retention and aberrant splicing patterns.[2]
This compound , on the other hand, was initially identified as an inhibitor of early spliceosome assembly, stalling the process at the A complex.[1] However, more recent evidence indicates that its effects on splicing are likely indirect and secondary to a more primary role in downregulating transcription.[3][5] Studies have shown that this compound affects transcription before any significant splicing inhibition is observed.[3]
Signaling Pathway Diagram
Caption: Mechanism of action for Pladienolide B and this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
In Vitro Splicing Assay
This assay is used to determine the direct inhibitory effect of a compound on the splicing machinery.
Protocol:
-
Prepare HeLa Nuclear Extract: Prepare nuclear extract from HeLa cells as a source of splicing factors.
-
Synthesize Radiolabeled Pre-mRNA: In vitro transcribe a pre-mRNA substrate containing an intron and flanking exons in the presence of [α-³²P]UTP.
-
Splicing Reaction: Set up splicing reactions containing HeLa nuclear extract, ATP, and the radiolabeled pre-mRNA substrate. Add varying concentrations of the inhibitor (e.g., Pladienolide B) or DMSO as a control.
-
Incubation: Incubate the reactions at 30°C for a specified time (e.g., 90 minutes) to allow for splicing to occur.
-
RNA Extraction: Stop the reaction and extract the RNA using a phenol-chloroform extraction followed by ethanol precipitation.
-
Gel Electrophoresis: Resolve the RNA products on a denaturing polyacrylamide gel.
-
Visualization and Quantification: Visualize the radiolabeled pre-mRNA, splicing intermediates, and mature mRNA using autoradiography. Quantify the bands to determine the percentage of splicing inhibition and calculate the IC₅₀ value.[11]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the inhibitor (this compound or Pladienolide B) or DMSO as a control.
-
Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells.[12][13]
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the inhibitor for the desired time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA, which can also be stained by propidium iodide.
-
Propidium Iodide (PI) Staining: Add a solution containing the fluorescent DNA-intercalating agent, propidium iodide, to the cells.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14][15]
Experimental Workflow Diagram
Caption: General workflow for comparing splicing inhibitors.
Concluding Remarks
The choice between this compound and Pladienolide B should be guided by the specific research question.
-
Pladienolide B is the inhibitor of choice for studies requiring potent and specific inhibition of pre-mRNA splicing. Its well-defined mechanism of action targeting SF3B1 makes it an excellent tool for dissecting the role of splicing in various cellular processes and as a potential anti-cancer therapeutic.
-
This compound , given the recent findings, should be used with caution as a specific splicing inhibitor. It may be more suitable for studies investigating the interplay between transcription and splicing, or as a tool to study transcriptional downregulation. Researchers using this compound should be aware of its primary effect on transcription to avoid misinterpretation of experimental results.
This guide highlights the importance of understanding the precise molecular mechanisms of chemical probes. As our understanding of these compounds evolves, so too will their application in advancing our knowledge of fundamental biological processes.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. youtube.com [youtube.com]
- 3. Isoginkgetin and this compound are poor splicing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoginkgetin and this compound are poor splicing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoginkgetin and this compound are poor splicing inhibitors | PLOS One [journals.plos.org]
- 6. Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug Pladienolide B and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Titration of SF3B1 Activity Reveals Distinct Effects on the Transcriptome and Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Unveiling the Transcriptional Inhibition Landscape: A Comparative Guide to Madrasin and Its Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Madrasin's effect on transcription with other notable transcription inhibitors. The information is supported by experimental data, detailed protocols, and visual representations of molecular pathways and experimental workflows.
Recent studies have redefined this compound's primary mechanism of action, shifting its classification from a splicing inhibitor to a potent downregulator of RNA Polymerase II (Pol II) transcription. This guide delves into the experimental validation of this compound's transcriptional inhibitory effects and provides a comparative analysis with other compounds that modulate transcription, offering insights for experimental design and drug discovery.
Comparative Analysis of Transcription Inhibitors
To contextualize the activity of this compound, its performance has been compared with a panel of compounds, including another putative splicing inhibitor, Isoginkgetin, inhibitors of the SF3B1 spliceosome complex with known transcriptional consequences, and well-established general transcription inhibitors. The following tables summarize their key characteristics and quantitative performance.
| Compound | Primary Target/Mechanism | Organism/Cell Line | Assay | Endpoint | Effective Concentration / IC50 | Citation(s) |
| This compound | Downregulation of Pol II transcription; causes transcription termination defect | Human; HeLa cells | mNET-seq, qRT-PCR | Reduction in nascent transcription | 90 µM (effective concentration) | [1][2] |
| Isoginkgetin | General inhibitor of pre-mRNA splicing; also affects Pol I and Pol II transcription | Human; HeLa cells | In vitro splicing assay, 5'EU incorporation | Inhibition of splicing, reduction in transcription | IC50 ~30 µM (splicing) | [3][4][5] |
| Pladienolide B | SF3B1 subunit of the spliceosome | Human; various cancer cell lines | Cell viability, in vitro splicing | Cytotoxicity, inhibition of splicing | IC50 ~1 nM (cytotoxicity), IC50 ~90 nM (in vitro splicing) | [6][7][8] |
| Herboxidiene | SF3B1 subunit of the spliceosome | Human; HeLa cells | In vitro splicing | Inhibition of splicing | IC50 ~0.3 µM | [9] |
| Triptolide | XPB subunit of TFIIH, leading to Pol II degradation | Human; HeLa, A549, THP-1 cells | RNA synthesis assay | Inhibition of RNA synthesis | IC50 = 109 nM (HeLa), 139 nM (A549), 105 nM (THP-1) | [10][11] |
| Flavopiridol | CDK9 (P-TEFb), inhibiting transcriptional elongation | Human; Chronic Lymphocytic Leukemia (CLL) cells | RNA synthesis assay | Inhibition of RNA synthesis | IC50 = 1.3 µM (24h incubation) | [12] |
| Actinomycin D | DNA intercalation, blocking RNA polymerase progression | Human; K562 cells | RNA synthesis assay | Inhibition of RNA synthesis | IC50 = 60 ng/ml (3h incubation) | [13] |
Experimental Validation: Unraveling the Transcriptional Effects
The characterization of this compound and its alternatives relies on a suite of powerful molecular biology techniques. Below are detailed protocols for the key experiments cited in this guide.
Mammalian Native Elongating Transcript Sequencing (mNET-seq)
This technique provides a high-resolution, genome-wide snapshot of nascent RNA transcripts associated with elongating RNA Polymerase II.
Protocol Overview:
-
Chromatin Isolation: Isolate native chromatin fractions from purified nuclei using a buffer containing 1 M urea and 300 mM NaCl. This enriches for elongating Pol II complexes.[14]
-
MNase Digestion: Extensively digest the chromatin with Micrococcal nuclease (MNase) to release soluble Pol II elongation complexes.[14]
-
Immunoprecipitation: Immunoprecipitate specific Pol II complexes using antibodies targeting different phosphorylation states of the Pol II C-terminal domain (CTD).[15]
-
RNA Isolation and Library Preparation: Isolate the nascent RNA from within the immunoprecipitated Pol II complexes.
-
Sequencing and Data Analysis: Perform high-throughput sequencing of the RNA and analyze the data to map the genomic locations of elongating Pol II.
Chromatin Immunoprecipitation followed by quantitative PCR (ChIP-qPCR)
ChIP-qPCR is used to determine the occupancy of specific proteins, such as RNA Polymerase II and transcription factors, at specific genomic regions.
Protocol Overview:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.[16]
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.[17]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., Pol II, SPT5, CDC73). Use protein A/G beads to pull down the antibody-protein-DNA complexes.[16][17]
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific to the genomic regions of interest to quantify the amount of precipitated DNA.[16]
Quantitative Reverse Transcription PCR (qRT-PCR)
qRT-PCR is a sensitive method to measure the abundance of specific RNA transcripts.
Protocol Overview:
-
RNA Isolation: Extract total RNA from cells or tissues.[18]
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.[18][19]
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template and primers specific to the gene of interest. The amplification of the target gene is monitored in real-time using a fluorescent dye or probe.[20][21]
-
Data Analysis: Normalize the expression of the target gene to a stable reference gene to determine the relative change in gene expression.[21]
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Proposed mechanism of this compound's effect on transcription.
Caption: Mechanism of SF3B1 inhibitors on transcription.
Caption: Workflow for validating transcription inhibitor effects.
Conclusion
The reclassification of this compound as a primary transcription inhibitor underscores the intricate interplay between cellular processes and the importance of comprehensive experimental validation. This guide provides a framework for comparing this compound to a range of other transcription modulators, equipping researchers with the necessary data and protocols to make informed decisions in their studies of gene expression and the development of novel therapeutics. The continued investigation into the precise molecular target of this compound will undoubtedly provide deeper insights into the complex regulation of transcription.
References
- 1. Isoginkgetin and this compound are poor splicing inhibitors | PLOS One [journals.plos.org]
- 2. Isoginkgetin and this compound are poor splicing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Pre-mRNA Splicing Inhibitor, Isoginkgetin [sigmaaldrich.com]
- 5. The Biflavonoid Isoginkgetin Is a General Inhibitor of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug Pladienolide B and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The spliceosome inhibitors isoginkgetin and pladienolide B induce ATF3-dependent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Herboxidiene features that mediate conformation-dependent SF3B1 interactions to inhibit splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Mammalian NET-seq analysis defines nascent RNA profiles and associated RNA processing genome-wide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mammalian NET-seq analysis defines nascent RNA profiles and associated RNA processing genome-wide | Springer Nature Experiments [experiments.springernature.com]
- 16. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bosterbio.com [bosterbio.com]
- 18. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. clyte.tech [clyte.tech]
- 20. elearning.unite.it [elearning.unite.it]
- 21. Gene expression analysis by qRT-PCR [bio-protocol.org]
Madrasin: A Critical Evaluation of a Putative Splicing Inhibitor
For researchers, scientists, and drug development professionals, the specific and reliable inhibition of pre-mRNA splicing is a critical tool for both basic research and therapeutic development. Madrasin (DDD00107587) was initially identified as a small molecule inhibitor of the early stages of spliceosome assembly. However, recent evidence has called its primary mechanism of action into question, suggesting it functions as a general transcription inhibitor with only indirect effects on splicing. This guide provides a comprehensive comparison of this compound with well-established splicing inhibitors, Pladienolide B and Herboxidiene, supported by experimental data and detailed protocols to aid researchers in making informed decisions about their experimental tools.
Comparative Analysis of Splicing Inhibitors
The reliability of a splicing inhibitor is determined by its potency in inhibiting the splicing machinery and its specificity for the splicing process over other cellular processes. The following table summarizes the available quantitative data for this compound and two well-characterized splicing inhibitors, Pladienolide B (PlaB) and Herboxidiene (HB), which both target the SF3B1 component of the U2 snRNP.
| Inhibitor | Target | Assay Type | Reported Potency (IC50/EC50) | Cell Lines Used | Reference |
| This compound | Initially proposed to be early spliceosome assembly | In vitro splicing | Not clearly established | HeLa | [1][2] |
| Cell-based MDM2-luciferase reporter assay (exon skipping) | EC50: 20 µM | HeLa | [3] | ||
| Cell-based RT-PCR of endogenous pre-mRNAs | Splicing inhibition observed at 10-90 µM | HeLa, HEK293 | [4][5] | ||
| Pladienolide B | SF3B1 | In vitro splicing | IC50: 0.1 µM | HeLa nuclear extract | [6] |
| Cell viability | IC50: 1.5 nM (HEL), 25 nM (K562) | HEL, K562 | [7] | ||
| Cell viability | IC50: ~1.6 nM (gastric cancer cell lines) | Gastric cancer cell lines | [8][9] | ||
| Herboxidiene | SF3B1 | In vitro splicing | IC50: 0.3 µM | HeLa nuclear extract | [1][10] |
| Cell viability | IC50: 4.5–22.4 nM | Various human cancer cell lines | [11] |
Note: IC50 (half-maximal inhibitory concentration) values from in vitro splicing assays are a direct measure of splicing inhibition. EC50 (half-maximal effective concentration) from cell-based reporter assays may reflect multiple cellular effects.
Mechanism of Action: A Tale of Two Pathways
Recent studies strongly suggest that this compound's primary effect is the downregulation of RNA polymerase II (Pol II) transcription, which then indirectly leads to splicing defects. This is in stark contrast to direct splicing inhibitors like Pladienolide B and Herboxidiene, which bind to SF3B1 and stall spliceosome assembly, with subsequent effects on transcription being a downstream consequence.
| Inhibitor | Proposed Primary Mechanism | Key Downstream Effects | Supporting Evidence |
| This compound | Transcriptional Downregulation: Affects transcription before any significant effect on splicing.[3][12][13] | - Limited and indirect inhibition of pre-mRNA splicing.[3][12] - Transcription termination defects.[5][14] - Cell cycle arrest at higher concentrations.[1][4] | - Decreased 5-ethynyl uridine (EU) incorporation, indicating reduced nascent RNA synthesis.[3] - Affects transcription of both intron-containing and intronless genes.[5] |
| Pladienolide B | Direct Splicing Inhibition: Binds to the SF3B1 subunit of the U2 snRNP, stalling spliceosome assembly at the A complex.[6][15] | - Widespread intron retention and exon skipping.[16] - Downregulation of transcription elongation as a secondary effect.[12] - Cell cycle arrest and apoptosis.[7][8] | - Potent inhibition of in vitro splicing.[6] - Induces formation of "mega-speckles" in the nucleus, characteristic of splicing inhibition.[6] |
| Herboxidiene | Direct Splicing Inhibition: Binds to the SF3B1 subunit, disrupting the transition from A to B complex in spliceosome assembly.[1][10] | - Inhibition of pre-mRNA splicing.[1] - Does not generally affect transcription initiation and elongation.[17] - Cell cycle arrest.[1] | - Potent inhibition of in vitro splicing.[1][10] - Stalls spliceosome assembly at a specific step.[1] |
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed mechanism of this compound action.
Caption: Mechanism of SF3B1 inhibitor action.
Caption: Experimental workflow for comparing splicing inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize splicing inhibitors.
Cell-Based Splicing Analysis by Reverse Transcription PCR (RT-PCR)
This protocol is used to assess the splicing status of specific pre-mRNAs in cells treated with inhibitors.
-
Cell Culture and Treatment:
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency in DMEM supplemented with 10% FBS and antibiotics at 37°C and 5% CO2.[18]
-
Treat cells with the desired concentrations of this compound (e.g., 90 µM), Pladienolide B (e.g., 1 µM), Herboxidiene (e.g., 1 µM), or DMSO as a vehicle control for 1 hour.[3][12]
-
-
RNA Extraction:
-
After treatment, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.[19]
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
-
Reverse Transcription (RT):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV, Invitrogen) and random hexamer or oligo(dT) primers, following the manufacturer's protocol.
-
-
Polymerase Chain Reaction (PCR):
-
Design primers that flank an intron of a gene of interest (e.g., BRD2 or DNAJB1). One primer should be in the upstream exon and the other in the downstream exon.[3][12]
-
Perform PCR using the synthesized cDNA as a template. A typical PCR program would be: 95°C for 3 min, followed by 30-35 cycles of 95°C for 30 s, 55-60°C for 30 s, and 72°C for 30-60 s, with a final extension at 72°C for 5 min.
-
Analyze the PCR products on a 1.5-2% agarose gel. The unspliced pre-mRNA will produce a larger amplicon than the correctly spliced mRNA.
-
Quantify the band intensities to determine the ratio of unspliced to spliced products.[3]
-
Nascent Transcript Analysis by 5-Ethynyluridine (EU) Incorporation
This assay measures the rate of new RNA synthesis and is a direct indicator of transcriptional activity.
-
Cell Culture and Treatment:
-
EU Labeling:
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 15 minutes.
-
-
Click-iT Reaction:
-
Prepare a Click-iT reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide), CuSO4, and a reducing agent in a reaction buffer, according to the manufacturer's protocol (e.g., Click-iT RNA Alexa Fluor 488 Imaging Kit, Invitrogen).[23]
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light. This reaction will covalently link the fluorescent azide to the EU-containing RNA.
-
-
Imaging and Quantification:
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI.
-
Image the cells using a fluorescence microscope.
-
Quantify the mean fluorescence intensity of the EU signal per nucleus using image analysis software (e.g., ImageJ). A decrease in fluorescence intensity compared to the control indicates a reduction in transcription.[3][12]
-
Conclusion: Is this compound a Reliable Splicing Inhibitor?
Based on the current body of evidence, This compound is not a reliable or specific splicing inhibitor. While it was initially reported to interfere with spliceosome assembly, more recent and detailed studies have demonstrated that its primary effect is the global downregulation of RNA polymerase II transcription.[3][12][13] The observed splicing defects are likely an indirect consequence of this transcriptional inhibition.
For researchers seeking to specifically probe the pre-mRNA splicing process, well-characterized inhibitors that directly target core components of the spliceosome, such as Pladienolide B and Herboxidiene , are far more reliable choices. Their potent and direct inhibition of SF3B1 provides a more specific tool to dissect the role of splicing in various cellular processes.
When selecting a small molecule inhibitor, it is crucial to critically evaluate the evidence for its mechanism of action and to perform appropriate control experiments, such as those outlined in this guide, to ensure that the observed effects are due to the intended activity. The case of this compound serves as an important reminder of the complexities of small molecule inhibitors and the necessity of rigorous validation.
References
- 1. Design, Synthesis and in Vitro Splicing Inhibition of Desmethyl and Carba-Derivatives of Herboxidiene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of small molecule inhibitors of pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Isoginkgetin and this compound are poor splicing inhibitors | PLOS One [journals.plos.org]
- 6. Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug Pladienolide B and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High antitumor activity of pladienolide B and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High antitumor activity of pladienolide B and its derivative in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Pre-mRNA Splicing-Modulatory Pharmacophores: The Total Synthesis of Herboxidiene, a Pladienolide-Herboxidiene Hybrid Analog and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Isoginkgetin and this compound are poor splicing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Coupling of co-transcriptional splicing and 3’ end Pol II pausing during termination in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation of Splicing Competent Nuclear Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 5-Ethynyl uridine (EU) incorporation assay [bio-protocol.org]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Visualization of the Nucleolus Using Ethynyl Uridine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Madrasin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical reagents are critical components of this responsibility. This document provides essential safety and logistical information for the proper disposal of Madrasin, a potent and cell-penetrant splicing inhibitor.
Core Safety and Handling
Before disposal, it is crucial to handle this compound with appropriate care. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed and is classified as Acute Toxicity, Oral (Category 4).[1][2] The following personal protective equipment (PPE) and handling precautions are advised:
-
Eye/Face Protection: Use safety glasses with side-shields conforming to appropriate government standards such as NIOSH (US) or EN166 (EU).
-
Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
-
Body Protection: Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
-
Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).
Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[3] Ensure adequate ventilation in areas where dust is formed.[3]
This compound Disposal Protocol
The recommended disposal method for this compound involves chemical incineration.[3] It is imperative to engage a licensed professional waste disposal service to manage the disposal of this material.[3]
Step-by-Step Disposal Procedure:
-
Consult a Licensed Disposal Company: Offer surplus and non-recyclable this compound to a licensed disposal company.[3]
-
Prepare for Incineration: The disposal company will typically dissolve or mix the material with a combustible solvent.[3]
-
Chemical Incineration: The prepared mixture is then burned in a chemical incinerator equipped with an afterburner and scrubber to ensure complete and environmentally sound destruction.[3]
-
Unused Product: Dispose of the substance as an unused product.[3]
Contaminated packaging should be disposed of in the same manner as the unused product.
Hazard and Safety Data Summary
For quick reference, the key hazard and safety information for this compound is summarized in the table below.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |
| Acute Toxicity 4, Oral[1] | GHS07[1] | Warning[1] | H302: Harmful if swallowed[2] | P264, P270, P301 + P312, P501[1] |
First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken immediately:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[3]
-
In Case of Eye Contact: Flush eyes with water as a precaution.[3]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]
Always show the Safety Data Sheet to the doctor in attendance.[3]
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated below. This process ensures safety and compliance with environmental regulations.
Caption: this compound Disposal Workflow.
References
Personal protective equipment for handling Madrasin
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling of Madrasin, a compound previously characterized as a pre-mRNA splicing inhibitor. Recent studies indicate that this compound's primary effect is the downregulation of transcription, a critical consideration for researchers. This document outlines essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to mitigate risks associated with handling this compound. The following table summarizes the required equipment for various procedures.
| Task | Required PPE |
| Receiving and Unpacking | - Nitrile gloves- Safety glasses with side shields |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves- Safety glasses with side shields- Lab coat- Use of a chemical fume hood is highly recommended to avoid inhalation of dust particles. |
| Preparing Solutions | - Nitrile gloves- Safety glasses with side shields- Lab coat- Work should be conducted in a chemical fume hood. |
| Cell Culture and Experiments | - Nitrile gloves- Lab coat- Safety glasses |
| Spill Cleanup | - Chemical-resistant gloves (e.g., thicker nitrile or neoprene)- Safety goggles- Lab coat or chemical-resistant apron- Disposable shoe covers (for larger spills) |
| Waste Disposal | - Nitrile gloves- Safety glasses with side shields- Lab coat |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for laboratory safety and experimental integrity.
Receiving and Storage
Upon receipt, inspect the container for any damage. This compound is typically a powder and should be stored at 2-8°C in a tightly sealed container.[1]
Handling and Solution Preparation
-
General Precautions : Avoid contact with skin and eyes.[2] Prevent the formation of dust and aerosols by handling the solid form in a well-ventilated area, preferably a chemical fume hood.[2]
-
Solution Preparation : this compound is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] For aqueous buffers, it is recommended to first dissolve the compound in DMF.[2] Prepare stock solutions in a chemical fume hood, wearing appropriate PPE.
Decontamination and Disposal Plan
Decontamination Protocol
Effective decontamination is critical to prevent cross-contamination and accidental exposure.
-
Work Surfaces (Benchtops, Fume Hoods) :
-
Remove any gross contamination with absorbent pads.
-
Wipe the surface with a cloth dampened with a 70% ethanol solution to remove any soluble residues.
-
Follow with a thorough wipe-down using a laboratory-grade detergent and water.
-
For stubborn residues, a solvent such as DMSO or DMF can be used, followed by a water rinse. Ensure adequate ventilation when using these solvents.
-
-
Glassware and Equipment :
-
Rinse with a solvent in which this compound is soluble (e.g., DMSO or DMF). Collect the solvent rinse as chemical waste.
-
Wash with a laboratory detergent and hot water.
-
Rinse thoroughly with deionized water.
-
-
Spill Cleanup :
-
Alert personnel in the immediate area.
-
Evacuate non-essential personnel.
-
If the spill is flammable (i.e., in a solvent), extinguish all ignition sources .
-
Don appropriate PPE for spill cleanup.
-
Contain the spill using absorbent pads or granules, working from the outside in.
-
For solid spills , carefully sweep the material into a designated waste container, avoiding dust generation.
-
For liquid spills , absorb the material with appropriate absorbent pads.
-
Decontaminate the spill area as described for work surfaces.
-
Collect all contaminated materials (absorbent pads, gloves, etc.) in a sealed, labeled hazardous waste container.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste : Collect all dry waste (e.g., contaminated weigh boats, pipette tips, tubes) in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste :
-
Collect all liquid waste containing this compound (e.g., unused solutions, solvent rinses) in a designated, sealed, and clearly labeled hazardous waste container.
-
For final disposal, it is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[2] The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
-
Contaminated PPE : Dispose of all used gloves, lab coats, and other contaminated PPE as hazardous waste.
Visual Guides: Workflows and Mechanisms
To further aid researchers, the following diagrams illustrate the safe handling workflow and the current understanding of this compound's mechanism of action.
Caption: Safe handling workflow for this compound from receipt to disposal.
Caption: this compound's effect on the downregulation of transcription.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
